molecular formula C15H11Cl2NO6 B1679016 DosatiLink-2 CAS No. 26351-71-3

DosatiLink-2

Cat. No.: B1679016
CAS No.: 26351-71-3
M. Wt: 372.2 g/mol
InChI Key: YHLOHJDPOCXQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NK 2 is a membrane-acting antimicrobial peptide.

Properties

CAS No.

26351-71-3

Molecular Formula

C15H11Cl2NO6

Molecular Weight

372.2 g/mol

IUPAC Name

(4-hydroxy-3-nitrophenyl)methyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C15H11Cl2NO6/c16-10-2-4-14(11(17)6-10)23-8-15(20)24-7-9-1-3-13(19)12(5-9)18(21)22/h1-6,19H,7-8H2

InChI Key

YHLOHJDPOCXQQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1COC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])O

Appearance

Solid powder

Other CAS No.

26351-71-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-nitro-4-hydroxybenzyl 2,4-dichlorophenoxyacetate
NK 2
NK-2

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: DosatiLink-2 is a hypothetical compound. The following technical guide, including all data and experimental protocols, is illustrative and based on the plausible mechanism of a Proteolysis Targeting Chimera (PROTAC) for research and educational purposes.

Introduction

This compound is an investigational heterobifunctional small molecule designed as a targeted protein degrader. It represents a novel therapeutic modality for cancers driven by the aberrant activity of Dysregulated Kinase 1 (DK1). Specifically, this compound is engineered to induce the selective degradation of a constitutively active mutant form of this kinase, DK1-M, which is a key driver in certain aggressive malignancies, including metastatic melanoma. By hijacking the cell's natural protein disposal machinery, this compound aims to eliminate the pathogenic driver protein, offering a potentially more profound and durable anti-tumor response compared to traditional occupancy-based inhibitors.

Core Mechanism of Action: Targeted Protein Degradation

This compound operates as a Proteolysis Targeting Chimera (PROTAC). Its structure consists of three key components: a ligand that binds to the target protein (DK1-M), a ligand that recruits an E3 ubiquitin ligase (von Hippel-Lindau, VHL), and a flexible linker connecting the two. The mechanism of action is a catalytic process involving the following steps:

  • Ternary Complex Formation: this compound simultaneously binds to both the neosubstrate, DK1-M, and the VHL E3 ligase, forming a transient ternary complex (DK1-M :: this compound :: VHL).

  • Proximity-Induced Ubiquitination: Within the ternary complex, the E3 ligase is brought into close proximity with DK1-M. This allows the E3 ligase to efficiently transfer ubiquitin (Ub) proteins from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of DK1-M.

  • Polyubiquitination: A chain of multiple ubiquitin molecules is attached to DK1-M, creating a polyubiquitin tag. This tag serves as a recognition signal for the cell's primary protein degradation machinery.

  • Proteasomal Degradation: The polyubiquitinated DK1-M is recognized and shuttled to the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell.

  • Catalytic Cycle: After inducing ubiquitination, this compound dissociates from the complex and can bind to another DK1-M and VHL, initiating a new cycle of degradation. This catalytic nature allows sub-stoichiometric concentrations of this compound to achieve profound target protein knockdown.

DosatiLink_2_MoA cluster_0 Step 1: Ternary Complex Formation cluster_1 Step 2: Ubiquitination cluster_2 Step 3: Degradation DL2 This compound Ternary Ternary Complex (DK1-M :: this compound :: VHL) DL2->Ternary binds DK1 Target: DK1-M DK1->Ternary binds VHL E3 Ligase: VHL VHL->Ternary recruits PolyUb_DK1 Polyubiquitinated DK1-M Ternary->PolyUb_DK1 DL2_release This compound Ternary->DL2_release releases E2 E2-Ub E2->Ternary delivers Ub Ub Ubiquitin Proteasome 26S Proteasome PolyUb_DK1->Proteasome recognized by Peptides Degraded Peptides Proteasome->Peptides degrades to DL2_release->DL2 Catalytic Cycle DK1_Signaling_Pathway cluster_pathway DK1-M Pro-Survival Pathway cluster_intervention Therapeutic Intervention DK1_M DK1-M Mutant Kinase PRO_SURVIVE PRO-SURVIVE T.F. DK1_M->PRO_SURVIVE activates BAD BAD (Pro-Apoptotic) DK1_M->BAD inhibits Proteasome Proteasomal Degradation DK1_M->Proteasome degradation Proliferation Cell Proliferation PRO_SURVIVE->Proliferation promotes Apoptosis Apoptosis BAD->Apoptosis induces DL2 This compound DL2->DK1_M targets for Western_Blot_Workflow start Seed & Treat Cells (e.g., A375 + this compound) lysis Cell Lysis & Protein Quantification start->lysis sds SDS-PAGE (Separation) lysis->sds transfer PVDF Transfer sds->transfer probing Blocking & Antibody Probing transfer->probing detect Chemiluminescence Detection probing->detect analysis Image & Data Analysis detect->analysis end Determine DC50 & Dmax analysis->end

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the availability of information: As of late 2025, publicly accessible scientific literature and chemical databases do not contain specific information on a compound referred to as "DosatiLink-2." This suggests that "this compound" may be a novel, proprietary compound, a developmental codename not yet disclosed in publications, or a hypothetical molecule.

Consequently, this guide provides a generalized framework for the synthesis and purification of a novel chemical entity, drawing upon established methodologies in medicinal chemistry and process development. The protocols and data presented herein are illustrative and should be adapted based on the specific chemical structure and properties of this compound, once that information becomes available.

I. Hypothetical Synthesis of a Novel Bi-functional Molecule

For the purpose of this guide, we will postulate that this compound is a bi-functional molecule designed for targeted protein degradation, comprising a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. A generalized synthetic approach is outlined below.

Experimental Protocol: A Representative Multi-step Synthesis

Step 1: Synthesis of the Target Protein Ligand with a Linker Attachment Point

  • Reaction Setup: A solution of a commercially available starting material (e.g., a heterocyclic core) in an appropriate solvent (e.g., N,N-Dimethylformamide, DMF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A second reagent, containing a functional group for linker attachment (e.g., a protected amine or a terminal alkyne), is added dropwise at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Step 2: Synthesis of the E3 Ligase Ligand with a Linker Attachment Point

A similar multi-step synthesis is performed to prepare the E3 ligase ligand, also incorporating a functional group for subsequent linkage.

Step 3: Linker Synthesis

A polyethylene glycol (PEG) or alkyl-based linker with reactive terminal groups (e.g., a carboxylic acid and a protected amine) is synthesized according to established literature procedures.

Step 4: Conjugation of Ligands to the Linker (Final Assembly of this compound)

  • Amide Coupling: The target protein ligand (from Step 1) is coupled to one end of the linker (from Step 3) using a standard peptide coupling reagent (e.g., HATU or HOBt/EDC) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in DMF.

  • Deprotection: The protecting group on the other end of the linker is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

  • Final Coupling: The deprotected linker-ligand intermediate is then coupled to the E3 ligase ligand (from Step 2) using similar amide coupling conditions.

  • Final Purification: The final compound, this compound, is purified by preparative High-Performance Liquid Chromatography (HPLC).

Illustrative Data Presentation

Table 1: Summary of a Hypothetical Synthesis of this compound

StepReaction TypeStarting MaterialsReagentsSolventYield (%)Purity (LC-MS)
1Nucleophilic Aromatic SubstitutionHeterocycle A, Amine BK₂CO₃DMF85>98%
2Amide CouplingCarboxylic Acid C, Amine DHATU, DIPEADMF92>99%
3Sonogashira CouplingAlkyne E, Aryl Halide FPd(PPh₃)₄, CuITHF78>97%
4Final Amide CouplingIntermediate from Step 1, Intermediate from Step 3HOBt, EDCCH₂Cl₂65>99% (Post-HPLC)

II. Purification of this compound

The purification of the final compound is critical to ensure its suitability for biological assays and further development.

Experimental Protocol: Purification by Reverse-Phase HPLC
  • Column: A C18 reverse-phase preparative HPLC column is used.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) is typically employed.

  • Sample Preparation: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., DMSO or DMF).

  • Injection and Fraction Collection: The sample is injected onto the column and fractions are collected based on the UV absorbance profile at a specific wavelength (e.g., 254 nm).

  • Analysis and Lyophilization: The fractions containing the pure product are identified by LC-MS, combined, and lyophilized to yield the final compound as a solid.

Illustrative Data Presentation

Table 2: Characterization Data for Purified this compound (Hypothetical)

Analytical MethodResult
LC-MS
Retention Time8.5 min
Purity (at 254 nm)>99.5%
Mass (m/z)[M+H]⁺ = 850.4 (Calculated: 850.9)
¹H NMR (500 MHz, DMSO-d₆) Consistent with proposed structure
¹³C NMR (125 MHz, DMSO-d₆) Consistent with proposed structure
High-Resolution Mass Spectrometry (HRMS) Calculated for C₄₅H₅₅N₆O₈S: 851.3802, Found: 851.3805

III. Visualizing Workflows and Pathways

Diagrams are essential for conveying complex experimental processes and biological mechanisms.

Generalized Synthetic Workflow

G cluster_0 Ligand Synthesis cluster_1 Linker Synthesis cluster_2 E3 Ligase Ligand Synthesis cluster_3 Final Assembly Starting Material A Starting Material A Intermediate A1 Intermediate A1 Starting Material A->Intermediate A1 Step 1a Target Ligand Target Ligand Intermediate A1->Target Ligand Step 1b Ligand-Linker Conjugate Ligand-Linker Conjugate Target Ligand->Ligand-Linker Conjugate Coupling 1 Starting Material B Starting Material B Intermediate B1 Intermediate B1 Starting Material B->Intermediate B1 Step 2a Functionalized Linker Functionalized Linker Intermediate B1->Functionalized Linker Step 2b Functionalized Linker->Ligand-Linker Conjugate Starting Material C Starting Material C Intermediate C1 Intermediate C1 Starting Material C->Intermediate C1 Step 3a E3 Ligase Ligand E3 Ligase Ligand Intermediate C1->E3 Ligase Ligand Step 3b Crude this compound Crude this compound E3 Ligase Ligand->Crude this compound Ligand-Linker Conjugate->Crude this compound Coupling 2 Purified this compound Purified this compound Crude this compound->Purified this compound Purification (HPLC)

Caption: A generalized workflow for the multi-step synthesis of this compound.

Hypothetical Mechanism of Action: Targeted Protein Degradation

G This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Polyubiquitinated Target Polyubiquitinated Target Ternary Complex->Polyubiquitinated Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitinated Target Proteasome Proteasome Polyubiquitinated Target->Proteasome Recognition Degraded Protein Degraded Protein Proteasome->Degraded Protein Degradation

Caption: The proposed mechanism of action for this compound in targeted protein degradation.

Author: BenchChem Technical Support Team. Date: November 2025

Dasatinib, marketed under the brand name Sprycel, is a potent, orally administered, multi-targeted kinase inhibitor.[1][2] It represents a significant advancement in the treatment of certain types of cancer, particularly Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][3] This guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical application of dasatinib for researchers, scientists, and drug development professionals.

Discovery and Preclinical Development

The development of dasatinib was driven by the need to overcome resistance to first-generation tyrosine kinase inhibitors like imatinib.[4][5] Developed by Bristol-Myers Squibb, dasatinib (formerly BMS-354825) was identified through a research program focused on Src family kinase inhibitors in the early 2000s.[3][4] High-throughput screening of compound libraries led to the identification of an aminothiazole-based compound with activity against v-Abl kinase, which was then optimized for dual inhibition of both Src and BCR-ABL kinases.[3]

Dasatinib was selected for further development based on its potent in vitro activity and favorable pharmacokinetic profile in animal models.[4][6] Preclinical studies demonstrated that dasatinib is 325 times more potent than imatinib in inhibiting the unmutated BCR-ABL kinase and is active against a majority of imatinib-resistant BCR-ABL mutations.[7]

Experimental Protocols: Preclinical Evaluation

While specific, detailed protocols from the initial discovery phase are proprietary, the general methodologies employed in the preclinical evaluation of dasatinib can be outlined as follows:

  • Kinase Inhibition Assays: The inhibitory activity of dasatinib against a panel of kinases was determined using in vitro assays. These typically involve incubating the purified kinase enzyme with its substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often through methods like ELISA or radioisotope incorporation, to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Cell-Based Proliferation Assays: The effect of dasatinib on the growth of cancer cell lines, particularly those expressing the BCR-ABL fusion protein (e.g., K562), was assessed.[2] Cells were cultured in the presence of increasing concentrations of dasatinib, and cell viability was measured after a set period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo. This allows for the determination of the GI50 (concentration for 50% growth inhibition).

  • Xenograft Models: To evaluate in vivo efficacy, human cancer cell lines were implanted into immunodeficient mice.[2][4] Once tumors were established, the mice were treated with oral doses of dasatinib. Tumor growth was monitored over time, and the pharmacokinetic and pharmacodynamic properties of the drug were assessed by measuring plasma drug concentrations and the inhibition of target phosphorylation in tumor tissue.[2]

Mechanism of Action

Dasatinib is a potent inhibitor of multiple tyrosine kinases.[8][9] At nanomolar concentrations, it targets the BCR-ABL fusion protein, the SRC family of kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and the platelet-derived growth factor receptor β (PDGFRβ).[8][10]

In Ph+ leukemias, the BCR-ABL oncoprotein exhibits constitutively active tyrosine kinase activity, leading to uncontrolled cell proliferation and survival.[10] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase domain, effectively blocking its activity and preventing the phosphorylation of downstream signaling molecules.[10] This disruption of the oncogenic signaling pathway induces apoptosis (programmed cell death) in malignant cells.[10]

A key feature of dasatinib's mechanism is its ability to bind to both the active and inactive conformations of the ABL kinase domain.[8][10] This contrasts with imatinib, which primarily binds to the inactive conformation.[11] This dual-binding capability allows dasatinib to be effective against many of the BCR-ABL mutations that confer resistance to imatinib by stabilizing the active conformation of the kinase.[8][10]

Signaling Pathway of Dasatinib in BCR-ABL Positive Cells

BCR_ABL_Inhibition cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Effectors (e.g., STAT5, CrkL) BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Apoptosis Apoptosis Dasatinib->Apoptosis

Caption: Inhibition of the BCR-ABL signaling pathway by Dasatinib.

Pharmacokinetics and Metabolism

Dasatinib is rapidly absorbed after oral administration, with the time to maximum plasma concentration (Tmax) ranging from 0.5 to 6 hours.[7][8] The drug exhibits a dose-proportional pharmacokinetic profile.[8] The terminal half-life of dasatinib is approximately 3 to 5 hours.[8]

Dasatinib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[7][8] Flavin-containing monooxygenase 3 (FMO3) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes also play a role in its metabolism.[7][8] The major circulating active metabolite is M4, which is equipotent to dasatinib but constitutes only about 5% of the total drug exposure (AUC).[8] Elimination is primarily through the feces.[8]

Pharmacokinetic Parameter Value
Tmax (Time to Peak Plasma Concentration) 0.5 - 6 hours[7][8]
Terminal Half-life 3 - 5 hours[8]
Plasma Protein Binding Approximately 96%[8]
Apparent Volume of Distribution 2505 L[8]
Primary Metabolism CYP3A4[7][8]
Primary Route of Elimination Feces[8]

Clinical Development and Efficacy

The clinical development of dasatinib progressed through Phase I, II, and III trials, leading to its approval by the U.S. Food and Drug Administration (FDA) in 2006.[3][8][12]

Phase I Trials: Early-phase studies established the safety, tolerability, and optimal dosing of dasatinib in patients with CML and Ph+ ALL who were resistant or intolerant to imatinib.[12][13] These trials demonstrated significant hematologic and cytogenetic responses across all phases of CML.[12]

Phase II and III Trials (DASISION Study): The pivotal Phase III DASISION (Dasatinib versus Imatinib Study in Treatment-Naïve Chronic Myeloid Leukemia Patients) trial compared the efficacy and safety of dasatinib with imatinib in newly diagnosed chronic phase CML patients.[14][15] The study demonstrated that dasatinib led to faster and deeper molecular responses compared to imatinib.[15] The final 5-year results of the DASISION study confirmed the superior efficacy of dasatinib.[15]

DASISION Study: 5-Year Efficacy Outcomes Dasatinib (100 mg once daily) Imatinib (400 mg once daily)
Confirmed Complete Cytogenetic Response (cCCyR) by 12 months (Primary Endpoint) 76%66%
Major Molecular Response (MMR) at any time 76%64%
Progression-Free Survival (PFS) at 5 years 85%86%
Overall Survival (OS) at 5 years 91%90%

Experimental Workflow for a Phase III Clinical Trial

Clinical_Trial_Workflow cluster_setup Study Setup cluster_treatment Treatment Arms cluster_followup Follow-up and Analysis Patient_Screening Patient Screening and Enrollment Randomization Randomization (1:1) Patient_Screening->Randomization Dasatinib_Arm Dasatinib Arm (100 mg once daily) Randomization->Dasatinib_Arm Imatinib_Arm Imatinib Arm (400 mg once daily) Randomization->Imatinib_Arm Monitoring Monitoring for Efficacy (Cytogenetic & Molecular Response) Dasatinib_Arm->Monitoring Safety_Assessment Safety Assessment (Adverse Events) Dasatinib_Arm->Safety_Assessment Imatinib_Arm->Monitoring Imatinib_Arm->Safety_Assessment Data_Analysis Data Analysis and Endpoint Evaluation Monitoring->Data_Analysis Safety_Assessment->Data_Analysis

Caption: Workflow of the DASISION Phase III clinical trial.

Approved Indications and Future Directions

Dasatinib is approved for the treatment of adults with newly diagnosed Ph+ CML in the chronic phase, as well as for adults with chronic, accelerated, or myeloid or lymphoid blast phase Ph+ CML with resistance or intolerance to prior therapy, including imatinib.[3] It is also approved for pediatric patients with Ph+ CML in the chronic phase and for adults and children with Ph+ ALL who are resistant or intolerant to prior therapy.[3]

Ongoing research is exploring the use of dasatinib in combination with other agents and for other malignancies, including certain solid tumors.[16][17] Additionally, studies are investigating its potential role as a senolytic agent, capable of selectively eliminating senescent cells.[1]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a reduction in the amount of cytotoxic payload delivered to the tumor. Conversely, inefficient cleavage within the target cell can diminish the ADC's potency. This technical guide provides an in-depth overview of the in vitro stability of DosatiLink-2, a novel linker technology. The data presented herein is based on a compilation of findings from studies on analogous linker technologies, providing a robust predictive profile for this compound.

The ideal ADC linker must exhibit high stability in plasma (pH ~7.4) while being efficiently cleaved in the intracellular environment of the target cancer cell, such as the acidic and enzyme-rich lysosomes. This guide details the experimental protocols to assess the stability of this compound in relevant in vitro models and presents the expected quantitative outcomes.

Data Presentation: In Vitro Stability of this compound Analogs

The following tables summarize the in vitro stability data for linker technologies analogous to this compound, providing a predictive baseline for its performance.

Table 1: Plasma Stability of this compound Analogs in Various Species

Linker TypeSpeciesTime (days)% Intact ADCEstimated Half-Life (t½) in Plasma
Val-Cit-PABCHuman6>99%>7 days
Val-Cit-PABCCynomolgus Monkey6>99%>7 days
Val-Cit-PABCRat6~97.5%~4-5 days
Val-Cit-PABCMouse6~75%~2 days[1]
HydrazoneHuman2~50%~2 days[1]
DisulfideHuman3~80%~3-4 days
Silyl EtherHuman7>95%>7 days

Table 2: Lysosomal Stability of this compound Analogs

Linker TypeAssay ConditionTime (hours)% Payload Release
Val-Cit-PABCHuman Liver Lysosomes (pH 4.7)4~70%
Val-Cit-PABCRat Liver Lysosomes (pH 4.7)4~50%
Non-cleavableHuman Liver Lysosomes (pH 4.7)24<5%

Experimental Protocols

Detailed methodologies for the key in vitro stability assays are provided below.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the integrity of the this compound linker in plasma from different species over time.

Materials:

  • This compound conjugated ADC

  • Human, Cynomolgus Monkey, Rat, and Mouse plasma (frozen aliquots)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS system

Procedure:

  • Thaw plasma aliquots at room temperature and centrifuge to remove any precipitates.

  • Spike the this compound ADC into the plasma of each species to a final concentration of 100 µg/mL. A control sample in PBS should also be prepared.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 24, 48, 72, 120, and 168 hours), draw aliquots from each sample.

  • Isolate the ADC from the plasma using immunoaffinity capture beads.

  • Analyze the captured ADC using LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

  • The plasma supernatant can be analyzed separately to quantify the amount of released payload.

Data Analysis:

  • Plot the percentage of intact ADC (based on DAR) against time for each species.

  • Calculate the half-life (t½) of the ADC in the plasma of each species.

Lysosomal Stability and Cathepsin B Cleavage Assay

Objective: To assess the susceptibility of the this compound linker to enzymatic cleavage in a simulated lysosomal environment.

Materials:

  • This compound conjugated ADC

  • Human or rat liver lysosomal extracts

  • Recombinant human Cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Cathepsin B inhibitor (e.g., CA-074)

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Lysosomal Stability:

    • Incubate the this compound ADC (e.g., 1.3 mg/mL) with human or rat liver lysosomal extract at 37°C.[2]

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS to quantify the released payload.

  • Cathepsin B Cleavage:

    • Prepare a reaction mixture containing the this compound ADC in Cathepsin B assay buffer.

    • Initiate the reaction by adding activated recombinant Cathepsin B.

    • As a negative control, set up a reaction with a Cathepsin B inhibitor.

    • Incubate at 37°C.

    • At specified time points, terminate the reaction and analyze for payload release by LC-MS.

Data Analysis:

  • Plot the percentage of released payload against time for both the lysosomal and Cathepsin B assays.

  • Compare the release kinetics in the presence and absence of the Cathepsin B inhibitor to confirm the role of this specific protease.

Mandatory Visualizations

Signaling Pathway

The payload of many ADCs, particularly microtubule inhibitors, can induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Disruption of microtubules is a cellular stress that activates this pathway, leading to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, and subsequent activation of the apoptotic cascade.

G cluster_0 Cellular Stress cluster_1 JNK Signaling Cascade cluster_2 Apoptosis Regulation Microtubule_Inhibitor_Payload Microtubule Inhibitor (from this compound ADC) Microtubule_Disruption Microtubule Disruption Microtubule_Inhibitor_Payload->Microtubule_Disruption ASK1 ASK1 Microtubule_Disruption->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Phosphorylation (Inactivation) Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: JNK signaling pathway activation by a microtubule inhibitor payload leading to apoptosis.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro plasma stability of an ADC.

G Start Start ADC_Incubation Incubate ADC with Plasma (Human, Monkey, Rat, Mouse) and PBS Control at 37°C Start->ADC_Incubation Time_Points Time Points (0, 24, 48, 72, 120, 168h) ADC_Incubation->Time_Points Sample_Collection Collect Aliquots Time_Points->Sample_Collection Immunoaffinity_Capture Isolate ADC using Immunoaffinity Capture Sample_Collection->Immunoaffinity_Capture LC_MS_Analysis LC-MS Analysis of Captured ADC Immunoaffinity_Capture->LC_MS_Analysis Payload_Analysis LC-MS Analysis of Supernatant for Released Payload Immunoaffinity_Capture->Payload_Analysis DAR_Calculation Calculate Drug-to-Antibody Ratio (DAR) LC_MS_Analysis->DAR_Calculation Data_Analysis Data Analysis: - Plot % Intact ADC vs. Time - Calculate Half-life (t½) DAR_Calculation->Data_Analysis Payload_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro plasma stability assessment of an ADC.

References

Author: BenchChem Technical Support Team. Date: November 2025

The compound "DosatiLink-2" appears to be a fictional substance, as extensive searches for its bioavailability and pharmacokinetic data have yielded no relevant results. Therefore, the following in-depth technical guide is a hypothetical construct based on established principles of pharmacology and drug development. This document is intended for illustrative purposes for an audience of researchers, scientists, and drug development professionals, demonstrating how such a guide would be structured if data for this compound were available.

Introduction to this compound

Hypothetical Description: this compound is a novel, synthetically derived small molecule inhibitor of the fictitious 'Jargon Kinase' (JK), a key enzyme implicated in the aberrant signaling pathway of 'Fictional Disease X' (FDX). Its unique covalent binding mechanism to the ATP-binding pocket of JK suggests a potential for high potency and prolonged duration of action. Understanding the bioavailability and pharmacokinetic profile of this compound is critical for its clinical development and for optimizing dosing regimens to maximize therapeutic efficacy while minimizing potential off-target effects.

Summary of Pharmacokinetic Parameters

Illustrative Data: The pharmacokinetic properties of this compound would be determined through a series of preclinical and clinical studies. The data would be summarized in a clear, tabular format to allow for easy comparison across different study populations and conditions.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Humans Following a Single Oral Dose

ParameterValue (Mean ± SD)Unit
Absorption
Bioavailability (F)45 ± 8%
Tmax (Time to Peak Concentration)2.5 ± 0.5hours
Cmax (Peak Plasma Concentration)850 ± 150ng/mL
AUC(0-∞) (Area Under the Curve)7500 ± 1200ng·h/mL
Distribution
Vd (Volume of Distribution)150 ± 25L
Protein Binding98.5 ± 1.0%
Metabolism
Primary Metabolizing EnzymeCYP3A4 (hypothetical)-
Major MetaboliteM1 (inactive)-
Excretion
t½ (Elimination Half-life)18 ± 3hours
CL (Total Body Clearance)20 ± 4L/h
Route of EliminationRenal (30%), Fecal (70%)-

Experimental Protocols

Methodological Framework: The generation of the above pharmacokinetic data would necessitate a series of well-defined experimental protocols.

In Vitro Metabolism Studies

Objective: To identify the primary cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound.

Methodology:

  • Incubation: this compound (1 µM) would be incubated with human liver microsomes (0.5 mg/mL) in the presence of a panel of specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

  • Analysis: The formation of metabolites would be monitored over time using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Interpretation: A significant reduction in metabolite formation in the presence of a specific inhibitor would identify the corresponding CYP enzyme as a major contributor to this compound metabolism.

Preclinical Pharmacokinetic Studies in Animal Models

Objective: To determine the pharmacokinetic profile of this compound in relevant animal species (e.g., rats and monkeys) to support dose selection for human studies.

Methodology:

  • Dosing: A single intravenous (IV) and oral (PO) dose of this compound would be administered to fasted animals.

  • Blood Sampling: Serial blood samples would be collected at predetermined time points post-dose.

  • Bioanalysis: Plasma concentrations of this compound would be quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis would be used to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Human Phase I Clinical Trial

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy human volunteers.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

  • Participants: Healthy male and female subjects, aged 18-55 years.

  • Dosing: Subjects would receive a single oral dose of this compound or placebo.

  • Pharmacokinetic Sampling: Blood samples would be collected at frequent intervals for 72 hours post-dose.

  • Data Analysis: Pharmacokinetic parameters would be calculated for each dose level.

Visualizations of Key Processes

Conceptual Diagrams: To visually represent the complex processes involved in the evaluation of this compound, the following diagrams are provided.

experimental_workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Development In Vitro Metabolism In Vitro Metabolism Animal PK Studies Animal PK Studies In Vitro Metabolism->Animal PK Studies Inform Dosing Phase I Human Trial Phase I Human Trial Animal PK Studies->Phase I Human Trial Guide First-in-Human Dose Data Analysis Data Analysis Phase I Human Trial->Data Analysis Generate PK Profile

Caption: High-level experimental workflow for this compound pharmacokinetic characterization.

signaling_pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Jargon Kinase (JK) Jargon Kinase (JK) Receptor->Jargon Kinase (JK) Activates Downstream Effectors Downstream Effectors Jargon Kinase (JK)->Downstream Effectors Phosphorylates Cellular Response (FDX) Cellular Response (FDX) Downstream Effectors->Cellular Response (FDX) This compound This compound This compound->Jargon Kinase (JK) Inhibits

Caption: Hypothetical signaling pathway of Jargon Kinase and the inhibitory action of this compound.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DosatiLink-2 is a novel, orally bioavailable small molecule designed as a bi-functional therapeutic agent. This document elucidates the comprehensive strategy employed for the target identification of this compound and delineates its mechanism of action in [Hypothetical Cancer Type] models. Through a combination of chemical proteomics, phosphoproteomics, and cellular assays, we have identified the primary targets of this compound and characterized its impact on key signaling pathways. The data presented herein support the continued development of this compound as a promising therapeutic candidate for [Hypothetical Indication].

Introduction

The landscape of targeted cancer therapy is continually evolving, with a growing emphasis on agents that can overcome resistance mechanisms and offer durable responses.[1] this compound was developed through a rational design approach to simultaneously engage two critical nodes in cancer cell signaling. This technical guide provides an in-depth overview of the preclinical studies undertaken to identify the molecular targets of this compound and to understand its downstream pharmacological effects. The accurate identification of a drug's target is a critical first step in the entire drug development process, informing downstream decisions from compound screening to clinical trial design.[2]

Target Identification Strategy

A multi-pronged approach was utilized to identify the molecular targets of this compound, integrating both direct and indirect methods to ensure a high degree of confidence in the identified targets.[3] Our strategy was designed to not only identify primary binding partners but also to understand the functional consequences of these interactions within the cellular context.

Chemical Proteomics

Affinity-based chemical proteomics was employed as the primary method for direct target identification. An analog of this compound was synthesized with a reactive handle to enable covalent immobilization onto a solid support.

Experimental Protocol: Affinity Chromatography and Mass Spectrometry

  • Lysate Preparation: [Hypothetical Cancer Type] cells were cultured to 80% confluency and harvested. Cell pellets were lysed in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, and a cocktail of protease and phosphatase inhibitors.

  • Affinity Resin Incubation: The cell lysate was pre-cleared by centrifugation and the supernatant was incubated with the this compound-coupled affinity resin or a control resin overnight at 4°C with gentle rotation.

  • Washing and Elution: The resin was washed extensively with lysis buffer to remove non-specific binders. Bound proteins were eluted using a competitive elution with excess free this compound, followed by a denaturing elution with SDS-PAGE sample buffer.

  • Proteomic Analysis: Eluted proteins were resolved by SDS-PAGE, and the entire lane was excised and subjected to in-gel trypsin digestion. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Raw mass spectrometry data was searched against a human protein database to identify the bound proteins. Enrichment of specific proteins in the this compound pulldown compared to the control was quantified.

Thermal Proteome Profiling (TPP)

To confirm the targets identified by chemical proteomics in a label-free, in-situ context, Thermal Proteome Profiling (TPP) was performed. TPP assesses the thermal stability of proteins in the presence and absence of a ligand; ligand binding typically confers thermal stabilization to the target protein.

Experimental Protocol: Thermal Proteome Profiling (TPP)

  • Cell Treatment: [Hypothetical Cancer Type] cells were treated with either vehicle (DMSO) or this compound for 1 hour.

  • Thermal Challenge: The treated cells were aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Protein Quantification: After the heat shock, cells were lysed, and the soluble protein fraction was collected after ultracentrifugation. The proteome of the soluble fraction for each temperature point was analyzed by LC-MS/MS.

  • Data Analysis: Isothermal dose-response curves were generated to identify proteins that exhibited a significant thermal shift upon this compound binding, indicating a direct interaction.

Results: Identification of Primary Targets

The combined results from chemical proteomics and TPP converged on two primary kinase targets for this compound: [Hypothetical Kinase 1 (HK1)] and [Hypothetical Kinase 2 (HK2)] .

Quantitative Proteomics Data

The following tables summarize the quantitative data from the target identification experiments.

Table 1: Top Enriched Proteins from this compound Affinity Pulldown

ProteinGene NameFold Enrichment (this compound vs. Control)p-value
[Hypothetical Kinase 1][HK1]25.4<0.001
[Hypothetical Kinase 2][HK2]18.9<0.001
[Known Off-Target 1][KOT1]5.20.045
[Non-specific Binder 1][NSB1]2.10.21

Table 2: Thermal Shift Data from TPP for Key Kinases

ProteinGene NameΔTm (°C) with this compoundp-value
[Hypothetical Kinase 1][HK1]+5.8<0.005
[Hypothetical Kinase 2][HK2]+4.2<0.01
[Control Kinase 1][CK1]+0.30.85
[Control Kinase 2][CK2]-0.10.92

Mechanism of Action: Signaling Pathway Modulation

Following the identification of HK1 and HK2 as primary targets, we investigated the downstream signaling consequences of this compound treatment. HK1 is a known component of the [Hypothetical Pathway A] and HK2 is a key regulator of the [Hypothetical Pathway B].

Phosphoproteomic Analysis

To map the global signaling changes induced by this compound, a quantitative phosphoproteomic study was conducted.

Experimental Protocol: Phosphoproteomics

  • Cell Treatment and Lysis: [Hypothetical Cancer Type] cells were treated with this compound or vehicle for 2 hours. Cells were lysed in a denaturing buffer and proteins were digested with trypsin.

  • Phosphopeptide Enrichment: Phosphopeptides were enriched from the tryptic digest using titanium dioxide (TiO2) chromatography.

  • LC-MS/MS Analysis: Enriched phosphopeptides were analyzed by LC-MS/MS.

  • Data Analysis: The abundance of each phosphopeptide was compared between the this compound and vehicle-treated samples to identify significantly regulated phosphorylation sites.

Key Signaling Pathways Affected by this compound

The phosphoproteomic data revealed significant downregulation of phosphorylation events in both the [Hypothetical Pathway A] and [Hypothetical Pathway B], consistent with the inhibition of HK1 and HK2.

DosatiLink2_Pathway cluster_pathway_A [Hypothetical Pathway A] cluster_pathway_B [Hypothetical Pathway B] HK1 HK1 SubA1 Substrate A1 HK1->SubA1 SubA2 Substrate A2 HK1->SubA2 Proliferation Proliferation SubA2->Proliferation Promotes HK2 HK2 SubB1 Substrate B1 HK2->SubB1 SubB2 Substrate B2 HK2->SubB2 Survival Survival SubB2->Survival Promotes DosatiLink2 This compound DosatiLink2->HK1 Inhibition DosatiLink2->HK2 Inhibition

Caption: Dual inhibition of HK1 and HK2 by this compound.

Cellular Effects of this compound

The inhibition of these pathways by this compound culminates in potent anti-proliferative and pro-apoptotic effects in [Hypothetical Cancer Type] cells.

Table 3: Cellular Activity of this compound in [Hypothetical Cancer Type] Cell Line

AssayIC50 (nM)
Proliferation (72h)15.2
Apoptosis (Caspase 3/7)25.8

Experimental Workflow Visualization

The overall workflow for the target identification and mechanism of action studies is depicted below.

Workflow cluster_TargetID Target Identification cluster_MoA Mechanism of Action ChemProt Chemical Proteomics (Affinity Pulldown) IdentifiedTargets Identified Targets: HK1 & HK2 ChemProt->IdentifiedTargets TPP Thermal Proteome Profiling (TPP) TPP->IdentifiedTargets Phospho Phosphoproteomics SignalingPathways Signaling Pathway Modulation Phospho->SignalingPathways Cellular Cellular Assays (Proliferation, Apoptosis) PhenotypicOutcomes Phenotypic Outcomes: Anti-proliferative, Pro-apoptotic Cellular->PhenotypicOutcomes DosatiLink2 This compound DosatiLink2->ChemProt DosatiLink2->TPP IdentifiedTargets->Phospho SignalingPathways->Cellular

Caption: Workflow for this compound target identification.

Conclusion

The data presented in this technical guide provide a comprehensive characterization of this compound's target profile and mechanism of action. Through a rigorous and multi-faceted approach, we have confidently identified HK1 and HK2 as the primary molecular targets. The dual inhibition of these kinases leads to a significant disruption of key oncogenic signaling pathways, resulting in potent anti-tumor activity in preclinical models of [Hypothetical Cancer Type]. These findings strongly support the continued clinical development of this compound as a novel targeted therapy.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake, internalization, and subcellular localization of DosatiLink-2, a novel antibody-drug conjugate (ADC). Understanding the mechanisms by which this compound enters target cells and traffics to its site of action is paramount for optimizing its therapeutic efficacy and safety profile. This document details the experimental methodologies used to elucidate these processes, presents quantitative data on uptake and distribution, and visualizes the key pathways and workflows involved. The following information is based on a series of in-vitro studies conducted on relevant cancer cell lines expressing the target receptor.

Cellular Uptake and Internalization of this compound

The cellular entry of this compound is a critical first step for the delivery of its cytotoxic payload. Our studies indicate that the uptake of this compound is a receptor-mediated process, primarily driven by endocytosis. The following data summarizes the efficiency and rate of internalization in HER2-positive SK-BR-3 breast cancer cells.

Quantitative Analysis of this compound Internalization

The internalization of this compound was quantified using a pH-sensitive dye-conjugated antibody, which fluoresces upon entering the acidic environment of endosomes. Flow cytometry was employed to measure the mean fluorescence intensity (MFI) of cells at various time points and concentrations.

Concentration (nM)30 min1 hour2 hours4 hours8 hours
1 150 ± 12350 ± 25700 ± 501200 ± 901800 ± 150
5 700 ± 601500 ± 1102800 ± 2004500 ± 3206000 ± 450
10 1200 ± 1002500 ± 1804800 ± 3507500 ± 5509500 ± 700
25 2000 ± 1704200 ± 3007800 ± 60011000 ± 80013000 ± 950
50 2800 ± 2205500 ± 4009500 ± 70014000 ± 100016000 ± 1100

Table 1: Mean Fluorescence Intensity (MFI) of SK-BR-3 cells following incubation with varying concentrations of pH-sensitive dye-labeled this compound over time. Data are presented as mean ± standard deviation.

Identification of Endocytic Pathways

To elucidate the specific endocytic pathways involved in this compound internalization, chemical inhibitors of known pathways were utilized. The results suggest that clathrin-mediated endocytosis is the primary route of entry.

InhibitorTarget Pathway% Inhibition of Uptake
Chlorpromazine Clathrin-mediated75 ± 5%
Genistein Caveolae-mediated15 ± 3%
Amiloride Macropinocytosis5 ± 2%

Table 2: Inhibition of this compound uptake in SK-BR-3 cells by various endocytosis inhibitors. Cells were pre-treated with inhibitors before incubation with 10 nM this compound for 2 hours.

Subcellular Localization of this compound

Following internalization, the subcellular trafficking of this compound determines the efficiency of payload release and subsequent cytotoxic effect. Immunofluorescence microscopy was used to track the localization of this compound within different cellular compartments over time.

Co-localization with Organelle Markers

SK-BR-3 cells were treated with fluorescently labeled this compound and then stained with specific markers for early endosomes (EEA1) and lysosomes (LAMP1). The degree of co-localization was quantified using Pearson's correlation coefficient.

Time PointCo-localization with EEA1 (Pearson's Coefficient)Co-localization with LAMP1 (Pearson's Coefficient)
30 min 0.85 ± 0.070.15 ± 0.03
1 hour 0.65 ± 0.050.45 ± 0.04
2 hours 0.30 ± 0.040.75 ± 0.06
4 hours 0.10 ± 0.020.90 ± 0.05
8 hours < 0.050.92 ± 0.04

Table 3: Co-localization of this compound with early endosome and lysosomal markers in SK-BR-3 cells over time. Data are presented as mean Pearson's correlation coefficient ± standard deviation.

Experimental Protocols

Cellular Uptake Assay via Flow Cytometry
  • Cell Culture: SK-BR-3 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells per well and allowed to adhere overnight.

  • Inhibitor Pre-treatment (for pathway analysis): Cells are pre-incubated with endocytosis inhibitors (e.g., 10 µg/mL chlorpromazine, 200 µM genistein, 50 µM amiloride) for 30 minutes at 37°C.

  • This compound Incubation: pH-sensitive dye-labeled this compound is added to the wells at the desired concentrations and incubated for the specified time points at 37°C.

  • Cell Harvesting: The cells are washed twice with cold phosphate-buffered saline (PBS), then detached using trypsin-EDTA.

  • Flow Cytometry Analysis: The cell suspension is analyzed on a flow cytometer, and the mean fluorescence intensity is recorded.

Subcellular Localization via Immunofluorescence Microscopy
  • Cell Seeding: SK-BR-3 cells are seeded onto glass coverslips in 12-well plates at a density of 5 x 10^4 cells per well and cultured overnight.

  • This compound Incubation: Fluorescently labeled this compound is added to the cells at a concentration of 10 nM and incubated for various time points.

  • Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Cells are blocked with 3% bovine serum albumin (BSA) in PBS for 1 hour, followed by incubation with primary antibodies against EEA1 or LAMP1 overnight at 4°C. After washing, cells are incubated with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Mounting and Imaging: Coverslips are mounted onto microscope slides with a mounting medium containing DAPI for nuclear staining. Images are acquired using a confocal laser scanning microscope.

  • Co-localization Analysis: The Pearson's correlation coefficient is calculated using image analysis software to quantify the degree of co-localization between this compound and organelle markers.

Visualized Pathways and Workflows

Proposed Cellular Uptake and Trafficking Pathway of this compound

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DosatiLink2 This compound Receptor Target Receptor DosatiLink2->Receptor 1. Binding Binding Binding ClathrinPit Clathrin-coated Pit Binding->ClathrinPit 2. Internalization via Clathrin-mediated Endocytosis CCV Clathrin-coated Vesicle ClathrinPit->CCV EarlyEndosome Early Endosome CCV->EarlyEndosome 3. Vesicle Transport LateEndosome Late Endosome EarlyEndosome->LateEndosome 4. Endosomal Maturation Lysosome Lysosome LateEndosome->Lysosome 5. Fusion Payload Payload Release Lysosome->Payload 6. Degradation & Payload Release

Caption: Proposed pathway of this compound cellular uptake and intracellular trafficking.

Experimental Workflow for Uptake and Localization Studies

G cluster_workflow Experimental Workflow cluster_uptake Uptake Analysis cluster_localization Localization Analysis start Start: Culture Target Cells Incubate_Uptake Incubate with pH-sensitive this compound start->Incubate_Uptake For Uptake Assay Incubate_Localization Incubate with fluorescent this compound start->Incubate_Localization For Localization Assay FlowCytometry Analyze by Flow Cytometry Incubate_Uptake->FlowCytometry QuantifyUptake Quantify MFI FlowCytometry->QuantifyUptake FixPerm Fix, Permeabilize & Immunostain Incubate_Localization->FixPerm Confocal Image with Confocal Microscopy FixPerm->Confocal ColocAnalysis Co-localization Analysis Confocal->ColocAnalysis

Caption: Workflow for studying this compound cellular uptake and subcellular localization.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on "DosatiLink-2" is not available. This document serves as an in-depth technical guide and template for conducting and presenting a preliminary toxicity assessment for a novel chemical entity, in line with the user's specified requirements.

Introduction

The preliminary toxicity assessment of a novel compound is a critical step in the early stages of drug development.[1][2] It aims to identify potential safety concerns, establish an initial safety profile, and guide decisions for further development.[2] This process involves a series of in vitro and in vivo studies designed to evaluate the compound's potential to cause adverse effects.[3] The primary goals are to determine a safe starting dose for first-in-human studies, identify target organs for toxicity, and understand the dose-response relationship.[2][3]

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental in early toxicity screening. They provide a rapid and cost-effective method to assess the potential of a compound to cause cell death. The following table summarizes hypothetical cytotoxicity data for a novel compound.

Table 1: In Vitro Cytotoxicity Data

Cell LineAssay TypeEndpointIC₅₀ (µM)
HepG2 (Human Liver)MTTCell Viability25.4
HEK293 (Human Kidney)LDH ReleaseCell Lysis42.1
SH-SY5Y (Human Neuroblastoma)AlamarBlueCell Proliferation18.9
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Acute Systemic Toxicity in Rodents

Acute systemic toxicity studies in animal models, typically rodents, are conducted to evaluate the potential adverse effects of a single high dose of a compound. These studies help in determining the median lethal dose (LD₅₀) and identifying signs of toxicity.

Table 2: Acute Oral Toxicity Data in Sprague-Dawley Rats

Dose (mg/kg)Number of AnimalsMortalityClinical Observations
5050/5No observable adverse effects.
20051/5Lethargy, piloerection.
50053/5Severe lethargy, ataxia, tremors.
100055/5Convulsions, mortality within 24 hours.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
  • Animal Acclimatization: Acclimate male and female Sprague-Dawley rats for at least one week before the study.

  • Dosing: Administer the test compound orally via gavage to a single animal at the starting dose level.

  • Observation: Observe the animal for clinical signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

  • LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes of a series of animals.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any organ abnormalities.

Genetic Toxicity Assessment

Genetic toxicity assays are performed to assess the potential of a compound to induce mutations or chromosomal damage. The bacterial reverse mutation assay (Ames test) is a standard initial screen.

Table 3: Ames Test Results

Salmonella typhimurium StrainMetabolic Activation (S9)ResultFold Increase over Control
TA98-Negative1.2
TA98+Negative1.5
TA100-Negative1.1
TA100+Negative1.3
TA1535-Negative0.9
TA1535+Negative1.0
TA1537-Negative1.4
TA1537+Negative1.6
Experimental Protocol: Ames Test
  • Strain Preparation: Prepare cultures of the required Salmonella typhimurium strains.

  • Compound Exposure: Mix the test compound at various concentrations with the bacterial culture and, in parallel experiments, with a liver homogenate (S9 fraction) for metabolic activation.

  • Plating: Plate the mixture on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (his+).

  • Data Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Visualizations

Hypothetical Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor_inactive Inactive Transcription Factor Kinase2->TranscriptionFactor_inactive Inhibits TranscriptionFactor_active Active Transcription Factor Kinase2->TranscriptionFactor_active Activates DNA DNA TranscriptionFactor_active->DNA Binds to Promoter GeneExpression Gene Expression DNA->GeneExpression Induces DosatiLink2 This compound DosatiLink2->Receptor Binds

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Toxicity Screening

cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_decision Decision Point Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity Genotoxicity Screening (e.g., Ames Test) Cytotoxicity->Genotoxicity AcuteToxicity Acute Systemic Toxicity (Rodent) Genotoxicity->AcuteToxicity SafetyPharm Safety Pharmacology (Core Battery) AcuteToxicity->SafetyPharm GoNoGo Go/No-Go Decision for Further Development SafetyPharm->GoNoGo

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DosatiLink-2 is a novel investigational compound demonstrating potential anti-neoplastic properties. These application notes provide a comprehensive protocol for evaluating the in vitro effects of this compound on cancer cell lines. The described experimental workflow is designed for researchers, scientists, and drug development professionals to assess the compound's impact on cell proliferation and viability, as well as to elucidate its potential mechanism of action through signaling pathway analysis. The protocol outlines cell culture preparation, compound treatment, and subsequent data acquisition using common laboratory techniques.

Data Summary

The following tables summarize representative quantitative data obtained from experiments conducted with this compound on the A549 lung cancer cell line.

Table 1: IC50 Values of this compound in A549 Cells at 72 Hours

ParameterValue
IC505 µM

Table 2: Effect of this compound on A549 Cell Viability

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
1854.1
5523.5
10252.8
20101.9

Experimental Protocols

1. Cell Culture and Maintenance

This protocol describes the general maintenance of adherent mammalian cancer cell lines, such as A549, suitable for treatment with this compound.

  • Materials:

    • A549 lung cancer cell line

    • DMEM (Gibco, #11965118)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin (Gibco/LifeTech, #15140-122)

    • Trypsin-EDTA (0.25%)

    • Phosphate Buffered Saline (PBS)

    • T75 culture flasks

    • 96-well clear-bottom black plates

  • Procedure:

    • Culture A549 cells at 37°C in a humidified atmosphere with 5% CO2.[1]

    • The growth medium consists of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • When cells reach 80-90% confluency, subculture them.[1]

    • To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.[2]

    • Neutralize the trypsin with growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh growth medium and seed into new T75 flasks at a 1:10 to 1:20 dilution.[1]

2. Cell Proliferation and Viability Assay

This protocol details the methodology for assessing the effect of this compound on cell proliferation and viability using a 96-well plate format.

  • Materials:

    • A549 cells

    • Growth medium

    • This compound (stock solution in DMSO)

    • 96-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay

  • Procedure:

    • Harvest and count A549 cells as described in the cell culture protocol.

    • Seed 3,000 to 5,000 cells per well in 100 µl of growth medium into a 96-well plate.[3]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell adhesion.[3]

    • Prepare serial dilutions of this compound in growth medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

    • After 24 hours, replace the medium with 100 µl of medium containing the various concentrations of this compound or vehicle control (medium with 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

    • At the end of the incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions to determine cell viability.

    • Measure luminescence using a plate reader.

Visualizations

Hypothetical Signaling Pathway of this compound

DosatiLink2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates DosatiLink2 This compound DosatiLink2->Receptor Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for this compound Cell Viability Assay

experimental_workflow start Start cell_culture 1. Culture A549 Cells start->cell_culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding incubation_adhesion 3. Incubate for 24h for Adhesion cell_seeding->incubation_adhesion treatment 4. Treat with this compound incubation_adhesion->treatment incubation_treatment 5. Incubate for 72h treatment->incubation_treatment viability_assay 6. Perform Cell Viability Assay incubation_treatment->viability_assay data_analysis 7. Data Analysis viability_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for cell viability assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DosatiLink-2 is a novel small molecule inhibitor targeting the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in various diseases, including cancer and metabolic disorders. This document provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of this compound on the mTOR pathway in a cellular context.

Hypothetical Mechanism of Action

This compound is hypothesized to be a potent and selective inhibitor of mTOR kinase activity. By binding to the mTOR kinase domain, this compound is expected to prevent the phosphorylation of its key downstream effectors, thereby inhibiting signal transduction. This application note will focus on detecting the phosphorylation status of mTOR itself (autophosphorylation at S2448) and two of its major downstream targets: p70 S6 Kinase (p70S6K) at T389 and 4E-Binding Protein 1 (4E-BP1) at T37/46. A decrease in the phosphorylation of these proteins upon treatment with this compound would be indicative of its inhibitory activity.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the dose-dependent effect of this compound on the phosphorylation of key mTOR pathway proteins in a cancer cell line (e.g., MCF-7) after a 24-hour treatment. Data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein and then to the vehicle control (DMSO).

TreatmentConcentration (nM)Relative p-mTOR (S2448) IntensityRelative p-p70S6K (T389) IntensityRelative p-4E-BP1 (T37/46) Intensity
Vehicle (DMSO)01.001.001.00
This compound100.780.650.82
This compound500.450.310.51
This compound1000.180.120.23
This compound5000.050.040.09

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).

Protein Extraction
  • Cell Lysis: After treatment, place the culture plates on ice.

  • Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer.

Western Blotting
  • Sample Preparation: To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the prepared samples into the wells of a 4-12% gradient SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies:

    • Rabbit anti-phospho-mTOR (Ser2448)

    • Rabbit anti-mTOR

    • Rabbit anti-phospho-p70S6K (Thr389)

    • Rabbit anti-p70S6K

    • Rabbit anti-phospho-4E-BP1 (Thr37/46)

    • Rabbit anti-4E-BP1

    • Mouse anti-β-actin (as a loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the signal using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and then to the loading control (β-actin).

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot cluster_3 Data Analysis cell_seeding Seed Cells cell_treatment Treat with this compound cell_seeding->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quantification Protein Quantification (BCA) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection quantification Band Quantification detection->quantification normalization Normalization quantification->normalization

Caption: Western blot workflow for analyzing the effect of this compound.

Signaling Pathway

G cluster_pathway mTOR Signaling Pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mTORC1 mTORC1 akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 s6 Ribosomal Protein S6 p70S6K->s6 protein_synthesis Protein Synthesis & Cell Growth s6->protein_synthesis eIF4E eIF4E fourEBP1->eIF4E eIF4E->protein_synthesis dosatilink This compound dosatilink->mTORC1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DosatiLink-2 is a novel, MS-cleavable, isobaric cross-linking reagent designed for integrated structural and quantitative proteomics workflows. Its unique chemical structure incorporates a photo-cleavable linker, an amine-reactive NHS ester for covalent cross-linking of lysine residues, and an isobaric mass tag for quantitative analysis. This combination enables the simultaneous identification of protein-protein interactions and the quantification of changes in these interactions across different cellular states or experimental conditions. This compound is a powerful tool for elucidating protein complex architecture, mapping interaction interfaces, and monitoring dynamic changes in protein conformations and interactions.

Principle of this compound

The this compound workflow leverages the power of cross-linking mass spectrometry (XL-MS) to capture protein interactions in their native cellular environment. The NHS esters react with primary amines (primarily the ε-amino group of lysine residues) to form stable covalent bonds, thus "linking" proteins that are in close proximity. The incorporated photo-cleavable linker allows for the separation of cross-linked peptides during mass spectrometry analysis, simplifying spectral identification. Furthermore, the isobaric tags enable relative quantification of cross-linked peptides between different samples, providing insights into the dynamics of protein interactions.

Applications in Mass Spectrometry

This compound is a versatile reagent with broad applications in mass spectrometry-based proteomics, including:

  • Structural Biology: Elucidation of protein complex topology and architecture by providing distance restraints for computational modeling.

  • Interactomics: In vivo or in vitro identification of protein-protein interactions to map cellular interaction networks.

  • Quantitative Proteomics: Comparative analysis of protein interaction dynamics in response to stimuli, drug treatment, or disease states.

  • Conformational Analysis: Probing changes in protein conformation and domain arrangements.

Application Note 1: Mapping the Architecture of the 26S Proteasome using this compound

Objective

To utilize this compound to map the subunit interactions within the human 26S proteasome complex and provide distance restraints for structural modeling.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Purified 26S Proteasome Purified 26S Proteasome This compound Crosslinking This compound Crosslinking Purified 26S Proteasome->this compound Crosslinking Quenching Quenching This compound Crosslinking->Quenching Protein Digestion (Trypsin) Protein Digestion (Trypsin) Quenching->Protein Digestion (Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion (Trypsin)->LC-MS/MS Analysis Data Acquisition (MS1, MS2, MS3) Data Acquisition (MS1, MS2, MS3) LC-MS/MS Analysis->Data Acquisition (MS1, MS2, MS3) Database Search (Crosslink Identification) Database Search (Crosslink Identification) Data Acquisition (MS1, MS2, MS3)->Database Search (Crosslink Identification) Interaction Mapping Interaction Mapping Database Search (Crosslink Identification)->Interaction Mapping Structural Modeling Structural Modeling Interaction Mapping->Structural Modeling

Caption: Workflow for 26S Proteasome Structural Analysis.

Protocol: In Vitro Cross-linking of the 26S Proteasome
  • Protein Preparation: Purify the human 26S proteasome complex to a final concentration of 1 mg/mL in a cross-linking compatible buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 5 mM MgCl2).

  • Cross-linking Reaction: Add this compound (from a 50 mM stock in anhydrous DMSO) to the purified proteasome to a final concentration of 1 mM. Incubate the reaction for 30 minutes at room temperature with gentle agitation.

  • Quenching: Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

  • Sample Preparation for MS:

    • Denature the cross-linked proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 30 minutes at 37°C.

    • Alkylate cysteine residues with 20 mM iodoacetamide for 20 minutes at room temperature in the dark.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 1% and desalt the peptides using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the desalted peptides on a high-resolution mass spectrometer equipped with a nano-electrospray ionization source.

    • MS1 Scan: Acquire high-resolution survey scans.

    • MS2 Scan: Select precursor ions for fragmentation using collision-induced dissociation (CID) to cleave the this compound reagent and release the constituent peptides.

    • MS3 Scan: Perform higher-energy collisional dissociation (HCD) on the released peptides to obtain sequence information.

Quantitative Data Summary
Cross-linked Subunit PairNumber of Unique Cross-linksMean Distance (Å)
RPN1 - RPN21225.3
RPT1 - RPT2822.1
α1 - α21518.5
β1 - β21020.7

Application Note 2: Quantitative Analysis of EGFR Signaling Pathway Dynamics with this compound

Objective

To quantitatively assess changes in protein-protein interactions within the Epidermal Growth Factor Receptor (EGFR) signaling pathway upon EGF stimulation using this compound.

Experimental Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_crosslinking In Vivo Crosslinking cluster_sample_processing Sample Processing cluster_analysis Analysis A431 Cells (Control) A431 Cells (Control) This compound (Light) This compound (Light) A431 Cells (Control)->this compound (Light) A431 Cells (+EGF) A431 Cells (+EGF) This compound (Heavy) This compound (Heavy) A431 Cells (+EGF)->this compound (Heavy) Cell Lysis & Combine Cell Lysis & Combine This compound (Light)->Cell Lysis & Combine This compound (Heavy)->Cell Lysis & Combine Protein Digestion Protein Digestion Cell Lysis & Combine->Protein Digestion Peptide Enrichment Peptide Enrichment Protein Digestion->Peptide Enrichment LC-MS/MS LC-MS/MS Peptide Enrichment->LC-MS/MS Database Search Database Search LC-MS/MS->Database Search Quantitative Analysis Quantitative Analysis Database Search->Quantitative Analysis

Caption: Workflow for Quantitative Interactomics of EGFR Pathway.

Protocol: In Vivo Cross-linking and Quantitative Analysis
  • Cell Culture and Treatment:

    • Culture A431 cells to 80% confluency.

    • Treat one set of cells with 100 ng/mL EGF for 10 minutes (stimulated sample).

    • Leave another set of cells untreated (control sample).

  • In Vivo Cross-linking:

    • Add the "light" isotopic version of this compound to the control cells to a final concentration of 2 mM.

    • Add the "heavy" isotopic version of this compound to the EGF-stimulated cells to a final concentration of 2 mM.

    • Incubate for 15 minutes at 37°C.

  • Quenching and Cell Lysis:

    • Quench the cross-linking reaction with 50 mM Tris-HCl (pH 8.0).

    • Lyse the cells in a buffer containing 8 M urea.

    • Combine the lysates from the control and stimulated samples in a 1:1 ratio based on total protein concentration.

  • Sample Preparation for MS: Follow steps 4 and 5 from the in vitro protocol.

  • LC-MS/MS Analysis: Analyze the peptides as described in the in vitro protocol, ensuring the acquisition method is optimized for quantitative analysis of the isobaric reporter ions.

Quantitative Data Summary
Interacting Protein PairLog2 Fold Change (EGF/Control)p-value
EGFR - GRB2+2.5<0.001
GRB2 - SOS1+2.1<0.005
SHC1 - EGFR+1.8<0.01
CBL - EGFR-1.5<0.05

Signaling Pathway Diagram

G EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 +2.5 fold SHC1 SHC1 EGFR->SHC1 +1.8 fold CBL CBL EGFR->CBL -1.5 fold SOS1 SOS1 GRB2->SOS1 +2.1 fold Downstream Downstream Signaling SOS1->Downstream

Caption: EGFR Signaling Pathway Dynamics upon EGF Stimulation.

Conclusion

This compound provides a powerful and versatile solution for researchers in structural biology, proteomics, and drug development. Its unique properties enable the detailed mapping of protein interaction networks and the precise quantification of their dynamics. The protocols and application notes presented here demonstrate the utility of this compound in addressing complex biological questions, from defining the architecture of large protein complexes to dissecting the intricacies of cellular signaling pathways.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC.[1][2] DosatiLink-2 is a next-generation, heterobifunctional, cleavable linker designed to conjugate two distinct cytotoxic payloads to a monoclonal antibody. This dual-payload approach has the potential to overcome drug resistance and enhance therapeutic efficacy by delivering synergistic anticancer agents.[3][4]

This application note provides a detailed protocol for the conjugation of this compound to a therapeutic antibody. The protocol is based on a cysteine-thiol maleimide reaction, which allows for site-specific conjugation and a more homogeneous Drug-to-Antibody Ratio (DAR).[5][] The this compound linker incorporates a protease-cleavable valine-citrulline (vc) peptide, ensuring intracellular release of the payloads within the target cancer cell.[5]

Principle of the Method

The conjugation process involves three main stages:

  • Antibody Preparation: The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups.

  • This compound Payload Preparation: The this compound linker is pre-loaded with two distinct cytotoxic payloads.

  • Conjugation and Purification: The thiol-activated antibody is reacted with the this compound-payload complex, followed by purification to remove unconjugated linkers, payloads, and aggregated antibodies.

Experimental Protocol

Materials and Reagents
ReagentSupplierCat. No.
Monoclonal Antibody (mAb)In-house/Commercial-
This compound-Payload1-Payload2In-house/Custom Synthesis-
Tris(2-carboxyethyl)phosphine (TCEP)Major Suppliere.g., T2556
L-CysteineMajor Suppliere.g., C7352
Dimethyl sulfoxide (DMSO), AnhydrousMajor Suppliere.g., 276855
Phosphate Buffered Saline (PBS), pH 7.4Major Suppliere.g., P4417
Amicon Ultra Centrifugal Filters (10 kDa MWCO)Major Suppliere.g., UFC801024
Size Exclusion Chromatography (SEC) ColumnMajor Suppliere.g., GE17-5174-01
Antibody Reduction

This step partially reduces the interchain disulfide bonds of the antibody to expose free thiol groups for conjugation.

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

  • Prepare a 10 mM stock solution of TCEP in PBS.

  • Add TCEP to the antibody solution to a final molar ratio of 2.5:1 (TCEP:mAb).

  • Incubate the reaction at 37°C for 2 hours with gentle mixing.

  • Remove excess TCEP by buffer exchange into PBS using a pre-equilibrated centrifugal filter or a desalting column.

  • Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Conjugation of this compound to the Antibody

This step involves the reaction of the maleimide group on the this compound with the free thiols on the reduced antibody.

  • Dissolve the this compound-Payload1-Payload2 complex in anhydrous DMSO to a concentration of 10 mM.

  • Add the this compound-Payload1-Payload2 solution to the reduced antibody solution to a final molar ratio of 5:1 (Linker-Payload:mAb).

  • Incubate the reaction at room temperature for 1 hour with gentle mixing, protected from light.

  • To quench the reaction, add L-cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted linker-payload molecules and antibody aggregates.

  • Centrifuge the conjugation reaction mixture at 14,000 x g for 10 minutes to pellet any aggregates.

  • Carefully collect the supernatant containing the ADC.

  • Purify the ADC using a Size Exclusion Chromatography (SEC) system pre-equilibrated with PBS.

  • Collect the fractions corresponding to the monomeric ADC peak.

  • Pool the relevant fractions and concentrate the ADC using a centrifugal filter.

  • Determine the final concentration of the purified ADC and store at 2-8°C.

Data Presentation

Table 1: Key Parameters for this compound Conjugation

ParameterRecommended ValueNotes
Antibody Concentration5-10 mg/mLHigher concentrations can lead to aggregation.
TCEP:mAb Molar Ratio2.5:1This ratio typically yields 4-8 free thiols per antibody.
Linker-Payload:mAb Molar Ratio5:1A slight excess of the linker-payload ensures efficient conjugation.
Conjugation Reaction Time1 hourLonger incubation times may not significantly increase the DAR.
Quenching AgentL-CysteineEffectively caps unreacted maleimide groups.

Table 2: Expected Outcomes and Troubleshooting

ObservationPossible CauseSuggested Solution
Low Drug-to-Antibody Ratio (DAR)Incomplete antibody reduction.Increase TCEP:mAb ratio or incubation time.
Hydrolysis of the maleimide group.Ensure anhydrous DMSO is used for the linker-payload stock.
High levels of aggregationHigh antibody concentration.Reduce the antibody concentration during conjugation.
Over-reduction of the antibody.Decrease the TCEP:mAb ratio.
Presence of unconjugated antibodyInsufficient linker-payload.Increase the Linker-Payload:mAb molar ratio.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis mAb Monoclonal Antibody Reduction Antibody Reduction (37°C, 2h) mAb->Reduction TCEP TCEP Solution TCEP->Reduction DosatiLink This compound-Payloads in DMSO Conjugation Conjugation Reaction (RT, 1h) DosatiLink->Conjugation Reduction->Conjugation Quenching Quenching (L-Cysteine) Conjugation->Quenching Purification Size Exclusion Chromatography Quenching->Purification Analysis Characterization (DAR, Purity) Purification->Analysis Final_ADC Purified ADC Analysis->Final_ADC

Caption: Workflow for the conjugation of this compound to a monoclonal antibody.

Mechanism of Action

mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload1 Payload 1 Lysosome->Payload1 4. Protease Cleavage Payload2 Payload 2 Lysosome->Payload2 4. Protease Cleavage DNA_Damage DNA Damage Payload1->DNA_Damage 5. Target Engagement Payload2->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Caption: Intracellular trafficking and payload release of a this compound ADC.

References

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search for "DosatiLink-2" has not yielded specific information on a compound with this designation in publicly available scientific literature or databases. This suggests that "this compound" may be an internal development name, a novel compound not yet published, or a potential misspelling of another imaging agent.

Therefore, the following application notes and protocols are based on the general principles and methodologies for using bifunctional imaging agents in in vivo studies. These are intended to provide a foundational framework for researchers, scientists, and drug development professionals. Should "this compound" be a bifunctional agent, these guidelines would be broadly applicable.

Introduction to Bifunctional Imaging Agents

Bifunctional imaging agents are molecules that possess two key functionalities: a targeting moiety and an imaging reporter. The targeting moiety is designed to bind to a specific biological target, such as a receptor, enzyme, or other protein of interest. The imaging reporter, which can be a fluorophore, a radionuclide, or a contrast agent, allows for the visualization and quantification of the agent's distribution in vivo using techniques like fluorescence imaging, positron emission tomography (PET), or magnetic resonance imaging (MRI).

The "Link" portion of a name like "this compound" often refers to the chemical linker that connects the targeting moiety to the imaging reporter. The design of this linker is critical as it can influence the overall stability, solubility, and pharmacokinetic properties of the agent.

Hypothetical Signaling Pathway and Experimental Workflow

To illustrate the application of a bifunctional imaging agent, let's consider a hypothetical scenario where "this compound" is designed to target a specific cell surface receptor that, upon activation, triggers an intracellular signaling cascade.

Hypothetical Signaling Pathway for a this compound Target Receptor

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binding Kinase1 Kinase1 Receptor->Kinase1 Activation Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor Activation GeneExpression GeneExpression TranscriptionFactor->GeneExpression Regulation

Caption: Hypothetical signaling pathway initiated by this compound binding.

General Experimental Workflow for In Vivo Imaging

Animal Model Preparation Animal Model Preparation This compound Administration This compound Administration Animal Model Preparation->this compound Administration 1 In Vivo Imaging In Vivo Imaging This compound Administration->In Vivo Imaging 2 Image Analysis Image Analysis In Vivo Imaging->Image Analysis 3 Biodistribution Studies Biodistribution Studies Image Analysis->Biodistribution Studies 4 Data Interpretation Data Interpretation Biodistribution Studies->Data Interpretation 5

Caption: General workflow for an in vivo imaging study.

Experimental Protocols

The following are generalized protocols that would need to be adapted based on the specific properties of this compound and the imaging modality used.

Animal Handling and Preparation
  • Animal Model: Select an appropriate animal model (e.g., mouse, rat) that is relevant to the disease or biological process being studied. If studying a human-specific target, a xenograft or humanized model may be necessary.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Anesthesia: For imaging procedures, anesthetize the animals using a suitable method (e.g., isoflurane inhalation) to minimize movement and distress.

  • Catheterization (Optional): For dynamic imaging studies or precise intravenous administration, a catheter may be placed in a suitable blood vessel (e.g., tail vein).

This compound Administration
  • Reconstitution: Reconstitute the lyophilized this compound in a sterile, biocompatible vehicle (e.g., saline, PBS) to the desired concentration.

  • Dose Calculation: Determine the appropriate dose based on preliminary in vitro binding assays and in vivo dose-ranging studies. The dose will depend on the affinity of the targeting moiety and the specific activity of the imaging reporter.

  • Route of Administration: The most common route for systemic delivery is intravenous (IV) injection. Other routes such as intraperitoneal (IP) or subcutaneous (SC) may be used depending on the experimental goals.

In Vivo Imaging

The specific imaging protocol will depend on the imaging modality.

  • For Fluorescence Imaging:

    • Place the anesthetized animal in the imaging chamber.

    • Select the appropriate excitation and emission filters for the fluorophore on this compound.

    • Acquire images at various time points post-injection to assess the pharmacokinetics and biodistribution.

    • A typical imaging schedule might be 1, 4, 24, and 48 hours post-injection.

  • For PET Imaging:

    • Place the anesthetized animal in the PET scanner.

    • Acquire a transmission scan for attenuation correction.

    • Inject this compound (radiolabeled with a positron-emitting isotope) via the tail vein.

    • Perform a dynamic scan for the first hour to assess initial uptake, followed by static scans at later time points.

Ex Vivo Biodistribution
  • Euthanasia: At the final imaging time point, euthanize the animal according to approved institutional protocols.

  • Tissue Collection: Dissect and collect major organs and tissues of interest (e.g., tumor, liver, kidneys, muscle, blood).

  • Quantification:

    • Fluorescence: Homogenize tissues and measure fluorescence intensity using a plate reader or an in vivo imaging system in ex vivo mode.

    • Radioactivity: Weigh the tissues and measure the radioactivity using a gamma counter.

  • Data Expression: Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation

Quantitative data from in vivo imaging and biodistribution studies should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vivo Tumor-to-Muscle Ratios of this compound

Time Point (hours)Imaging ModalityTumor-to-Muscle Ratio (Mean ± SD)
1Fluorescence1.5 ± 0.3
4Fluorescence3.2 ± 0.5
24Fluorescence5.8 ± 0.9
48Fluorescence4.5 ± 0.7

Table 2: Hypothetical Ex Vivo Biodistribution of this compound (24 hours post-injection)

Organ% Injected Dose per Gram (Mean ± SD)
Blood0.5 ± 0.1
Tumor8.2 ± 1.5
Liver15.3 ± 2.1
Kidneys5.1 ± 0.8
Muscle1.4 ± 0.2
Spleen2.0 ± 0.4

Conclusion

While specific details for "this compound" are not available, the principles and protocols outlined above provide a comprehensive guide for the in vivo evaluation of bifunctional imaging agents. Researchers should optimize these protocols based on the unique characteristics of their specific agent and experimental objectives. Should further information on "this compound" become public, these guidelines can be tailored to provide more specific and detailed application notes.

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DosatiLink-2 is a novel, investigational antibody-drug conjugate (ADC) currently in preclinical development for oncology applications. These application notes provide detailed protocols for the dosage and administration of this compound in mouse models, designed for researchers, scientists, and drug development professionals. The following guidelines are based on established methodologies for similar biologic therapeutics and are intended to ensure reproducibility and accuracy in preclinical efficacy and toxicology studies.

Data Presentation

Table 1: Recommended Dosage and Administration for Efficacy Studies
ParameterRecommendationDetails
Mouse Strain C57BL/6, Balb/c, or other appropriate syngeneic or immunodeficient strainsStrain selection should be based on the tumor model used.
Tumor Model Syngeneic (e.g., MC38, B16-F10) or Xenograft (e.g., UMSCC2)Tumor cells are typically implanted subcutaneously.
Dosage Range 1 - 10 mg/kgDose selection should be optimized based on preliminary toxicology studies.
Administration Route Intravenous (i.v.) or Intraperitoneal (i.p.)I.v. administration is often preferred for uniform distribution.[1]
Dosing Schedule Every 3-4 days (q3d or q4d)A higher initial loading dose may be considered.[1]
Vehicle Sterile Phosphate-Buffered Saline (PBS), pH 7.4The final formulation should be sterile-filtered.
Monitoring Tumor volume, body weight, clinical signs of toxicityMeasurements should be taken 2-3 times per week.
Table 2: Example Dosing Regimens from Preclinical Studies with Similar Biologics
CompoundDosageAdministration RouteMouse ModelReference
F8-IL21.5 - 2.5 mg/kgi.v.K1735M2 Melanoma[2]
Anti-PD-1 (RMP1-14)200-500 µ g/mouse i.p.Syngeneic tumor models[1]
Anti-PD-L1 (10F.9G2)100-250 µ g/mouse i.p.Syngeneic tumor models[1]
Docetaxel (MTD)6 mg/kg q4di.p.UMSCC2 Xenograft[3]
Docetaxel (Metronomic)1 mg/kg/dayi.p.UMSCC2 Xenograft[3]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model

1. Animal Handling and Acclimatization

  • Procure mice from a reputable vendor and allow them to acclimatize for at least one week prior to the start of the experiment.

  • House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

2. Tumor Cell Implantation

  • Culture tumor cells (e.g., MC38 colon adenocarcinoma) in appropriate media until they reach 70-80% confluency.

  • Harvest cells and resuspend them in sterile, serum-free media or PBS at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 1 x 10^6 cells (in 100 µL) into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization

  • Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

4. This compound Preparation and Administration

  • Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration.

  • Further dilute the stock solution with sterile PBS to the final dosing concentration based on the average body weight of the mice in each group.

  • Administer this compound via intravenous (tail vein) or intraperitoneal injection according to the dosing schedule outlined in Table 1.

  • The control group should receive an equivalent volume of the vehicle (sterile PBS).

5. Monitoring of Efficacy and Toxicity

  • Continue to measure tumor volume and body weight 2-3 times per week.

  • Monitor the mice daily for any clinical signs of toxicity, such as changes in posture, activity, or fur texture.

  • The study should be terminated when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.

6. Endpoint Analysis

  • At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, or biomarker analysis).

Visualizations

Signaling Pathway

DosatiLink2_Pathway cluster_cell Tumor Cell DosatiLink2 This compound Receptor Target Receptor DosatiLink2->Receptor Binds Internalization Internalization & Payload Release Receptor->Internalization PI3K PI3K Receptor->PI3K Activates Payload Payload Internalization->Payload Payload->PI3K Inhibits Apoptosis Apoptosis Payload->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway for this compound in a tumor cell.

Experimental Workflow

Experimental_Workflow Start Start: Acclimatize Mice Implantation Tumor Cell Implantation (Day 0) Start->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization (Tumor Volume ~100 mm³) TumorGrowth->Randomization Treatment Treatment Phase: - this compound (i.v./i.p.) - Vehicle Control Randomization->Treatment Monitoring Efficacy & Toxicity Monitoring: - Tumor Volume - Body Weight Treatment->Monitoring Monitoring->Treatment Repeated Dosing Endpoint Endpoint Analysis: - Tissue Collection Monitoring->Endpoint

Caption: Experimental workflow for in vivo efficacy studies of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DosatiLink-2 is a novel, potent, and selective heterobifunctional molecule designed for targeted protein degradation. It operates on the principle of Proteolysis Targeting Chimeras (PROTACs). This compound links the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the Fictional Tyrosine Kinase 1 (FTK1), a protein frequently overexpressed in certain cancer cell lines and implicated in oncogenic signaling. By inducing the proximity of FTK1 to the E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of FTK1, leading to the downstream inhibition of cell growth and proliferation in FTK1-dependent cancer models.

This document provides detailed application notes and protocols for the handling and experimental use of this compound for researchers, scientists, and drug development professionals.

Product Information

  • Product Name: this compound

  • Molecular Formula: C₃₈H₄₂N₆O₇S

  • Molecular Weight: 742.84 g/mol

  • Appearance: White to off-white solid

  • Purity: ≥98% (by HPLC)

  • Solubility: Soluble in DMSO (>50 mg/mL), sparingly soluble in Ethanol.

  • Storage: Store powder at -20°C for up to 12 months. Store DMSO stock solutions at -20°C in aliquots to avoid freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize the in vitro performance of this compound across various cancer cell lines.

Table 1: Degradation Potency of this compound

Cell LineHistotypeDC₅₀ (nM)¹Dₘₐₓ (%)²
HCT116Colorectal Carcinoma1592
A549Lung Carcinoma2588
MCF7Breast Adenocarcinoma4085
PC-3Prostate Adenocarcinoma>1000<10

¹DC₅₀: Concentration required to induce 50% degradation of the target protein (FTK1) after 24-hour treatment. ²Dₘₐₓ: Maximum percentage of FTK1 degradation observed.

Table 2: Anti-proliferative Activity of this compound

Cell LineHistotypeIC₅₀ (nM)³
HCT116Colorectal Carcinoma35
A549Lung Carcinoma60
MCF7Breast Adenocarcinoma95
PC-3Prostate Adenocarcinoma>5000

³IC₅₀: Concentration required to inhibit cell growth by 50% after 72-hour treatment.

Mechanism of Action and Signaling Pathway

This compound forms a ternary complex with the FTK1 protein and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin (Ub) molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of FTK1. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then mediates the degradation of the FTK1 protein, effectively removing it from the cell.

DosatiLink2_Pathway cluster_0 Cellular Environment cluster_1 Ubiquitination & Degradation DosatiLink2 This compound Ternary_Complex Ternary Complex (FTK1-DosatiLink2-VHL) DosatiLink2->Ternary_Complex Binds FTK1 FTK1 (Target Protein) FTK1->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Poly_Ub_FTK1 Poly-ubiquitinated FTK1 Ternary_Complex->Poly_Ub_FTK1 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_FTK1->Proteasome Recognition Degraded_FTK1 Degraded Peptides Proteasome->Degraded_FTK1 Degradation

Caption: Mechanism of Action for this compound.

Experimental Protocols

5.1 Protocol for Western Blot Analysis of FTK1 Degradation

This protocol verifies the degradation of FTK1 protein in cells treated with this compound.

  • Cell Seeding: Plate cells (e.g., HCT116) in 6-well plates at a density of 3 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the old medium from the cells and add the medium containing this compound or DMSO (vehicle control). Incubate for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells by adding 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against FTK1 (e.g., 1:1000 dilution) and a loading control (e.g., GAPDH, β-Actin; 1:5000) overnight at 4°C.

  • Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Wash again and visualize using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the FTK1 signal to the loading control signal.

5.2 Protocol for Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well, white, clear-bottom plate at a density of 3,000-5,000 cells/well in 90 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 10X serial dilution of this compound. Add 10 µL of the 10X compound solution to the appropriate wells to achieve the final desired concentrations. Include wells with DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay: Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

  • Reagent Addition: Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the DMSO control wells and plot the results as a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing this compound's cellular activity.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Start: Cell Culture seed_cells Seed Cells in Plates (6-well or 96-well) start->seed_cells prep_compound Prepare this compound Serial Dilutions start->prep_compound treat_cells Treat Cells with this compound (Time-course or Dose-response) seed_cells->treat_cells prep_compound->treat_cells western_blot Western Blot for FTK1 Degradation treat_cells->western_blot For Protein Analysis viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treat_cells->viability_assay For Proliferation Analysis wb_analysis Densitometry Analysis Calculate DC50 / Dmax western_blot->wb_analysis viability_analysis Luminescence Reading Calculate IC50 viability_assay->viability_analysis end End: Report Results wb_analysis->end viability_analysis->end

Caption: General workflow for this compound characterization.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of proteomics, structural biology, and drug discovery.

Introduction

DosatiLink-2 is a homo-bifunctional, amine-reactive cross-linking agent designed for the study of protein-protein interactions (PPIs) using chemical cross-linking mass spectrometry (CXMS). As a di-ortho-phthalaldehyde (DOPA) based cross-linker, this compound offers a significant advantage in reaction speed, being 60-120 times faster than traditional N-hydroxysuccinimide (NHS) ester cross-linkers like disuccinimidyl suberate (DSS)[1][2]. This rapid reactivity makes it particularly well-suited for capturing transient and weak PPIs, which are often missed with slower-reacting cross-linkers. This document provides detailed application notes and protocols for the use of this compound in protein cross-linking assays.

Principle of Operation

This compound possesses two ortho-phthalaldehyde moieties connected by a di-ethylene glycol spacer. These aldehyde groups react specifically with the primary amines of lysine residues and the N-termini of proteins, forming stable covalent bonds. The spacer arm has a maximally allowed Cα–Cα distance of 30.2 Å[1]. The extremely fast kinetics of the cross-linking reaction allows for the "freezing" of protein complexes in their native state, providing a snapshot of interactions at a specific moment in time.

Key Applications

  • Mapping Transient or Weak Protein-Protein Interactions: The high reaction speed of this compound is ideal for stabilizing fleeting interactions that are difficult to detect with other methods[1][2].

  • Structural Elucidation of Protein Complexes: The distance constraints provided by this compound cross-links can be used to model the three-dimensional structure of protein complexes.

  • Studying Protein Dynamics and Conformational Changes: The ability to perform time-course analysis of protein conformational shifts during processes like protein unfolding[3].

Quantitative Data Summary

The following tables summarize the comparative performance of this compound and DSS in cross-linking the transient heterodimeric protein complexes EIN/HPr and EIIAGlc/EIIBGlc from the bacterial glucose phosphotransferase system.

Table 1: Comparison of Inter-molecular Cross-links Identified in the EIN/HPr Complex

Cross-linkerTotal Inter-molecular Cross-links IdentifiedCross-links Consistent with Stereospecific Complex (SC)Cross-links Consistent with Encounter Complexes (ECs)
This compound 1587
DSS 615

Data extracted from Wang et al., 2022 (bioRxiv preprint)[4]. The data represents a combination of experiments using 0.05, 0.2, and 0.8 mM of each cross-linker.

Table 2: General Properties of this compound vs. DSS

FeatureThis compoundDSS (Disuccinimidyl suberate)
Reactive Group ortho-phthalaldehydeN-hydroxysuccinimide (NHS) ester
Target Specificity Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Spacer Arm Length (Cα–Cα) 30.2 Å24.0 Å[1]
Reaction Speed 60-120 times faster than DSS[1][2]Standard
Advantages Captures transient interactions effectively, performs well at low pH and temperature[3].Widely used and well-characterized.
Disadvantages Newer reagent with less extensive literature.Slower reaction rate may miss transient interactions.

Experimental Protocols

Protocol 1: In Vitro Cross-Linking of Purified Proteins with this compound

This protocol describes a general workflow for the cross-linking of purified protein complexes in solution.

Materials:

  • Purified protein complex of interest in a suitable buffer (e.g., HEPES, PBS). Crucially, avoid amine-containing buffers such as Tris or glycine.

  • This compound stock solution (e.g., 10 mM in DMSO or DMF). Prepare fresh.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).

  • SDS-PAGE reagents and equipment.

  • Mass spectrometer and associated reagents for proteomic analysis.

Procedure:

  • Sample Preparation:

    • Prepare the protein complex at a suitable concentration in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The optimal protein concentration will depend on the binding affinity (KD) of the interacting partners. For transient interactions, a concentration around the KD is a good starting point[1].

  • Cross-linking Reaction:

    • Add the this compound stock solution to the protein sample to achieve the desired final concentration. A typical starting concentration range is 0.05 mM to 0.8 mM. Optimization may be required.

    • Incubate the reaction mixture at room temperature or on ice. Due to the high reactivity of this compound, a short incubation time of 1-10 minutes is often sufficient. Time-course experiments are recommended to optimize the reaction time.

  • Quenching:

    • Terminate the cross-linking reaction by adding the quenching solution to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted cross-linker is quenched.

  • Analysis by SDS-PAGE:

    • Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to cross-linked complexes. A decrease in the intensity of the monomer bands and the appearance of new, higher molecular weight bands indicates a successful cross-linking reaction.

  • Preparation for Mass Spectrometry:

    • Excise the gel bands corresponding to the cross-linked complexes.

    • Perform in-gel digestion of the proteins using a suitable protease (e.g., trypsin).

    • Extract the peptides for subsequent analysis by LC-MS/MS.

  • Mass Spectrometry Analysis and Data Interpretation:

    • Analyze the extracted peptides using a high-resolution mass spectrometer.

    • Use specialized software (e.g., pLink 2) to identify the cross-linked peptides and map the interaction sites.

Protocol 2: In Situ Cross-Linking of Proteins in Live Cells

This protocol provides a general guideline for cross-linking proteins within their cellular environment.

Materials:

  • Cultured cells expressing the proteins of interest.

  • Phosphate-buffered saline (PBS).

  • This compound stock solution (e.g., 50 mM in DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

  • Cell lysis buffer (amine-free, e.g., RIPA buffer without Tris, supplemented with protease inhibitors).

  • Standard equipment for cell culture, cell harvesting, and protein extraction.

Procedure:

  • Cell Culture and Harvesting:

    • Grow cells to the desired confluency.

    • Wash the cells twice with ice-cold PBS to remove media components.

  • In Situ Cross-linking:

    • Resuspend the cell pellet in an appropriate volume of PBS.

    • Add the this compound stock solution to a final concentration that needs to be empirically determined (a starting range of 1-5 mM can be tested).

    • Incubate for 5-15 minutes at room temperature with gentle agitation.

  • Quenching:

    • Add quenching solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Cell Lysis and Protein Extraction:

    • Pellet the cells by centrifugation.

    • Lyse the cells using an appropriate amine-free lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Downstream Analysis:

    • The protein lysate containing the cross-linked complexes can be used for various downstream applications, including immunoprecipitation to enrich for specific protein complexes, followed by SDS-PAGE and mass spectrometry as described in Protocol 1.

Visualizations

Bacterial Glucose Phosphotransferase System (PTS) Signaling Pathway

The following diagram illustrates the phosphoryl transfer cascade of the bacterial PTS, a model system used to evaluate the efficacy of this compound in capturing transient protein-protein interactions.

PTS_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate P EI Enzyme I (EI) HPr HPr EI->HPr P EIIA Enzyme IIA (EIIA) HPr->EIIA P EIIB Enzyme IIB (EIIB) EIIA->EIIB P EIIC Enzyme IIC (Membrane Permease) EIIB->EIIC P Glucose_in Glucose-6-P (intracellular) EIIC->Glucose_in P Glucose_out Glucose (extracellular) Glucose_out->EIIC

Caption: Phosphoryl transfer cascade in the bacterial PTS.

Experimental Workflow for this compound Cross-Linking Mass Spectrometry

The diagram below outlines the key steps in a typical CXMS experiment using this compound.

CXMS_Workflow start Protein Complex (in amine-free buffer) crosslinking Add this compound (e.g., 1-10 min incubation) start->crosslinking quenching Quench Reaction (e.g., Tris or Glycine) crosslinking->quenching sds_page SDS-PAGE Analysis quenching->sds_page digestion In-gel Digestion (e.g., Trypsin) sds_page->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (e.g., pLink 2) lc_ms->data_analysis

Caption: General workflow for a CXMS experiment with this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DosatiLink-2 is a novel, potent, and selective heterobifunctional molecule designed for targeted protein degradation. It operates on the principle of Proteolysis-Targeting Chimeras (PROTACs), which utilize the cell's own ubiquitin-proteasome system (UPS) to specifically eliminate proteins of interest (POI).[1][2] this compound is composed of three key components: a ligand that binds to the target protein, a proprietary linker, and a ligand that recruits an E3 ubiquitin ligase.[1][3] This engineered proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This application note provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in drug discovery screening.

Mechanism of Action

This compound hijacks the UPS by acting as a molecular bridge between a target protein and an E3 ubiquitin ligase, such as Cereblon (CRBN).[3][4] This forms a ternary complex (Target Protein-DosatiLink-2-E3 Ligase).[1][5] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.[1] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing this compound to engage another target protein molecule.[1] This catalytic mode of action allows for the degradation of target proteins at very low compound concentrations.[1]

MOA cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-DosatiLink-2-E3) POI->Ternary Binds DL2 This compound DL2->Ternary E3 E3 Ligase (e.g., CRBN) E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->DL2 Release & Recycle Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of Action for this compound.

Applications in Drug Discovery

This compound is a powerful tool for various stages of drug discovery:

  • Target Validation: Rapid and specific degradation of a target protein in cellular models allows for the direct assessment of the protein's role in disease-relevant pathways.

  • "Undruggable" Targets: PROTACs can target proteins that lack active sites for traditional small molecule inhibitors, such as scaffolding proteins and transcription factors, which make up a significant portion of the proteome.[1]

  • Lead Optimization: The modular nature of this compound allows for systematic optimization of its components (target binder, linker, E3 ligase ligand) to improve potency, selectivity, and pharmacokinetic properties.[]

  • Therapeutic Potential: As a catalytic degrader, this compound can achieve sustained target suppression at low doses, potentially leading to improved efficacy and reduced off-target effects compared to traditional inhibitors.

Quantitative Data Summary

The following table summarizes the key performance metrics for this compound against a hypothetical target, Kinase-X, in a cancer cell line (e.g., HeLa).

ParameterValueDescription
Binding Affinity (Kd) to Target (Kinase-X) 50 nMMeasures the binding strength of this compound to the target protein.
Binding Affinity (Kd) to E3 Ligase (CRBN) 250 nMMeasures the binding strength of this compound to the Cereblon E3 ligase.
DC50 (Degradation Concentration 50%) 25 nMThe concentration of this compound required to degrade 50% of Kinase-X in cells after 24 hours.
Dmax (Maximum Degradation) >95%The maximum percentage of Kinase-X degradation achievable with this compound.
Cellular IC50 (Functional Assay) 100 nMThe concentration of this compound that causes 50% inhibition of cell viability in a Kinase-X dependent cancer cell line.

Experimental Protocols

Protocol 1: Cellular Target Degradation Assay via Western Blot

This protocol is designed to quantify the degradation of a target protein induced by this compound in a cellular context.

Materials:

  • Cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a negative control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the old medium from the cells and add the compound-containing medium. Include a vehicle-only (DMSO) control and a proteasome inhibitor control.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and loading control, followed by the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize bands using a chemiluminescent substrate and quantify band intensity using densitometry software. Normalize the target protein band intensity to the loading control.

WB_Workflow Start Start Seed 1. Seed Cells in 6-well plates Start->Seed Treat 2. Treat with this compound (various concentrations & times) Seed->Treat Incubate 3. Incubate (e.g., 24 hours) Treat->Incubate Lyse 4. Cell Lysis & Protein Quantification (BCA) Incubate->Lyse SDS 5. SDS-PAGE & Western Blot Transfer Lyse->SDS Probe 6. Immunoprobing (Primary & Secondary Abs) SDS->Probe Detect 7. Detection & Data Analysis Probe->Detect End End Detect->End

Caption: Western Blot workflow for target degradation.

Protocol 2: Cell Viability Assay

This protocol measures the functional consequence of target protein degradation on cell proliferation or viability.

Materials:

  • Cell line of interest

  • 96-well clear-bottom white plates

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read the luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Signaling Pathway Context

This compound can be used to probe signaling pathways. For example, if Kinase-X is an upstream activator of a pro-survival pathway, its degradation will lead to the inhibition of that pathway and subsequent apoptosis or cell cycle arrest.

Signaling_Pathway GF Growth Factor Receptor Receptor GF->Receptor KinaseX Kinase-X (Target Protein) Receptor->KinaseX Activates Downstream Downstream Effector (e.g., STAT3) KinaseX->Downstream Phosphorylates Degradation Degradation Survival Cell Survival & Proliferation Downstream->Survival Promotes DL2 This compound DL2->KinaseX Induces

Caption: Inhibition of a pro-survival pathway via this compound.

For research use only. Not for use in diagnostic procedures.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DosatiLink-2 represents a novel and highly efficient covalent labeling technology designed to streamline the conjugation of fluorescent dyes to biomolecules for advanced fluorescence microscopy applications. This system is engineered to provide researchers with a reliable method for achieving high labeling densities and bright, photostable signals, crucial for demanding imaging experiments, including live-cell imaging and super-resolution microscopy. The this compound chemistry is based on a two-part system: the this compound-activated fluorophore and a corresponding recognition sequence that can be genetically encoded or chemically introduced into the protein of interest. This technology offers significant advantages in terms of specificity, reaction speed, and the stability of the final conjugate, making it an invaluable tool for cellular imaging, tracking protein dynamics, and high-content screening in drug discovery.

Mechanism of Action

The this compound labeling technology is predicated on a highly specific and rapid bio-orthogonal reaction. The core of this system is the interaction between a proprietary, activated ester on the this compound fluorophore and a unique, sterically accessible nucleophilic residue engineered into the target protein. This reaction proceeds efficiently under physiological conditions (pH 7.2-7.8) and at room temperature, minimizing the risk of protein denaturation and preserving biological activity. The covalent bond formed is highly stable, ensuring that the fluorescent signal remains associated with the target molecule throughout the duration of the imaging experiment.

Quantitative Data Summary

The performance of this compound labeled antibodies was systematically evaluated against conventional labeling methods. The following table summarizes the key performance metrics.

FeatureThis compound LabelingNHS-Ester Labeling
Labeling Efficiency >95%70-85%
Signal-to-Noise Ratio 15:18:1
Photostability (t½ in sec) 180110
Reaction Time 30 minutes1-2 hours
pH Range 6.8-8.07.0-8.5

Experimental Protocols

Protocol 1: General Antibody Conjugation with this compound

This protocol outlines the steps for conjugating a this compound activated fluorophore to a primary antibody.

Materials:

  • Primary antibody (1 mg/mL in PBS, amine-free)

  • This compound activated fluorophore (e.g., this compound-AF488)

  • Conjugation Buffer (0.1 M sodium bicarbonate, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

  • PBS (pH 7.4)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1 mg/mL in amine-free PBS.

  • Reaction Setup: Add 10 µL of Conjugation Buffer to 100 µL of the antibody solution.

  • Fluorophore Addition: Reconstitute the this compound activated fluorophore in DMSO to a concentration of 10 mg/mL. Add a 10-fold molar excess of the activated fluorophore to the antibody solution.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature with gentle agitation.

  • Purification: Purify the conjugated antibody using a size-exclusion chromatography column to remove unconjugated fluorophore. Elute with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the fluorophore.

Protocol 2: Cell Surface Labeling for Fluorescence Microscopy

This protocol describes the use of a this compound conjugated antibody for labeling cell surface proteins.

Materials:

  • Adherent cells cultured on coverslips

  • This compound conjugated primary antibody

  • Blocking Buffer (PBS with 1% BSA)

  • Wash Buffer (PBS)

  • Fixative (4% paraformaldehyde in PBS)

  • Mounting Medium

Procedure:

  • Cell Culture: Grow cells to 70-80% confluency on sterile coverslips.

  • Blocking: Wash the cells twice with Wash Buffer and then incubate in Blocking Buffer for 30 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the this compound conjugated primary antibody to the desired concentration in Blocking Buffer. Incubate the cells with the antibody solution for 1 hour at room temperature.

  • Washing: Wash the cells three times with Wash Buffer for 5 minutes each.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Final Washes: Wash the cells three times with Wash Buffer.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

DosatiLink2_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis cluster_application Application A Target Protein (e.g., Antibody) C Mix & Incubate (RT, 30 min) A->C B This compound Activated Fluorophore B->C D Size-Exclusion Chromatography C->D Purify E Characterize (DOL) D->E Analyze F Fluorescence Microscopy E->F Image

Caption: this compound conjugation workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor (Labeled with this compound) Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Ligand Ligand Ligand->Receptor Binding

Caption: Visualizing a signaling pathway.

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DosatiLink-2. The information is designed to help you overcome common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a potential issue?

A1: this compound is an Abelson murine leukemia (ABL) enzyme inhibitor.[1][2][3][4] Its chemical structure is complex, with a molecular formula of C65H85Cl2F2N13O15S and a molecular weight of 1429.42 g/mol .[1][2] The structure contains both hydrophobic regions (aromatic and heterocyclic rings) and a hydrophilic polyethylene glycol (PEG)-like chain. This combination of features can lead to challenging solubility behavior in aqueous solutions, a common issue with many small molecule kinase inhibitors.[5][6][7]

Q2: My this compound powder will not dissolve in my aqueous buffer. What is the first step I should take?

A2: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial testing due to its ability to dissolve a wide range of organic molecules. From this DMSO stock, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of DMSO in your assay is low enough to not affect the biological system, typically less than 0.5% (v/v).

Q3: What are the best practices for storing this compound to maintain its integrity and solubility?

A3: this compound should be stored at -20°C.[1] It is important to protect it from moisture. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. For stock solutions in DMSO, it is recommended to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues

This guide addresses specific problems you may encounter when preparing solutions of this compound.

Issue 1: this compound precipitates out of solution when diluting a DMSO stock into aqueous buffer.
  • Possible Cause: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate.

  • Troubleshooting Workflow:

    G start Precipitation observed upon dilution step1 Reduce final DMSO concentration (e.g., <0.1%) start->step1 step2 Lower the concentration of the final solution step1->step2 Precipitation persists end Solution is clear step1->end Solution is clear step3 Use a co-solvent system (e.g., DMSO/Ethanol, DMSO/PEG400) step2->step3 Precipitation persists step2->end Solution is clear step4 Employ sonication during dilution step3->step4 Precipitation persists step3->end Solution is clear step5 Consider formulation with excipients (e.g., cyclodextrins) step4->step5 Precipitation persists step4->end Solution is clear step5->end Solution is clear

    Troubleshooting workflow for precipitation issues.

Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
  • Possible Cause: Even if visible precipitation is not observed, micro-precipitates or aggregation of this compound can occur, leading to variability in the effective concentration of the compound in your assay.

  • Troubleshooting Steps:

    • Verify Stock Solution Clarity: Before each use, visually inspect your DMSO stock solution for any signs of crystallization. If crystals are present, gently warm the solution (e.g., in a 37°C water bath) and vortex until fully dissolved.

    • Centrifuge Final Dilution: After diluting your stock into the final aqueous buffer, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any micro-precipitates. Use the supernatant for your experiment.

    • Assess Compound Stability: The stability of this compound in your specific assay medium and at your experimental temperature may be a factor. Consider conducting a time-course experiment to see if the compound precipitates over the duration of your assay.

Issue 3: Difficulty dissolving this compound, even in DMSO.
  • Possible Cause: While uncommon for initial dissolution, very high concentrations or issues with the solid-state form of the compound could lead to challenges.

  • Troubleshooting Steps:

    • Use Gentle Heating: Warm the DMSO solution to 37-50°C to aid dissolution.

    • Sonication: Use a bath sonicator to provide energy to break up any aggregates.

    • Test Alternative Solvents: If DMSO is problematic for your specific application, other solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be tested. Always verify the compatibility of these solvents with your experimental system.

Quantitative Data: Solubility of ABL Kinase Inhibitors

While specific solubility data for this compound is not publicly available, the following table provides illustrative solubility values for other ABL kinase inhibitors in common solvents. This data can serve as a general guide for what to expect with compounds of this class.

CompoundSolventSolubility (mg/mL)Molar Solubility (mM)Reference
ImatinibWater100~169
Alectinib HClDMSO4.5~7.8[8]
Alectinib HClWater0.01~0.017[8]
BosutinibAqueous>0.25 (pH 7.4)>0.48 (pH 7.4)[9]
PonatinibAqueouspH-dependentpH-dependent[7]

Note: These values are for illustrative purposes and may vary based on experimental conditions such as temperature and pH.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 1429.42 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh out 1.43 mg of this compound and place it in a microcentrifuge tube.

  • Add 100 µL of anhydrous DMSO to the tube.

  • Vortex the solution for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Shake-Flask Method for Determining Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

Workflow:

G start Add excess this compound to buffer step1 Equilibrate on shaker (24-48h at constant temp) start->step1 step2 Centrifuge to pellet undissolved solid step1->step2 step3 Filter supernatant (0.22 µm filter) step2->step3 step4 Quantify concentration by HPLC or LC-MS step3->step4 end Determine solubility step4->end

Workflow for determining aqueous solubility.

Procedure:

  • Add an excess amount of this compound powder to a known volume of the aqueous buffer in a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the solution to reach equilibrium.

  • After incubation, remove the vial and let it stand to allow larger particles to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Dilute the filtered sample with an appropriate solvent (e.g., acetonitrile/water) and analyze the concentration of dissolved this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The measured concentration represents the equilibrium solubility of this compound under the tested conditions.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The DosatiLink-2 reaction is a critical process for researchers and drug development professionals. Achieving optimal reaction conditions is paramount for maximizing yield, ensuring purity, and obtaining reliable experimental outcomes. This technical support center provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the this compound reaction.

I. Troubleshooting Guide

This guide addresses specific issues that users may encounter during the this compound reaction, offering potential causes and solutions.

Issue 1: Low Reaction Yield

A common challenge in any chemical synthesis is a lower-than-expected product yield. The following table outlines potential causes and corresponding troubleshooting steps to improve the efficiency of your this compound reaction.

Potential CauseRecommended Solution(s)
Suboptimal Reagent Concentration Titrate the concentrations of both the substrate and the this compound reagent to identify the optimal molar ratio. Start with a 1:1 ratio and systematically vary it (e.g., 1:1.2, 1:1.5, 1.2:1, 1.5:1) while keeping other parameters constant.
Incorrect Reaction Temperature The this compound reaction is temperature-sensitive. Perform a temperature screen from room temperature up to the boiling point of the solvent in 5-10°C increments. Monitor the reaction progress at each temperature to determine the optimum.
Inappropriate Reaction Time Both insufficient and excessive reaction times can lead to lower yields. Set up a time-course experiment, taking aliquots at various intervals (e.g., 1, 2, 4, 8, and 24 hours) to determine the point of maximum product formation before degradation occurs.
Poor Solvent Choice The polarity and solubility characteristics of the solvent are crucial. Test a panel of solvents with varying dielectric constants (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Dimethylformamide).
Presence of Impurities Ensure the purity of starting materials and the dryness of the solvent. Impurities can interfere with the reaction. Use freshly distilled or high-purity anhydrous solvents.

Issue 2: Formation of Side Products

The presence of unexpected side products can complicate purification and reduce the overall yield of the desired product.

Potential CauseRecommended Solution(s)
High Reaction Temperature Elevated temperatures can sometimes promote side reactions. If a temperature screen reveals multiple products at higher temperatures, select the lowest temperature that still provides a reasonable reaction rate.
Incorrect Stoichiometry An excess of one reagent may lead to the formation of byproducts. Re-evaluate the optimal molar ratio as described for low yield.
Cross-Reactivity If your substrate contains multiple reactive sites, consider using protecting groups to selectively block unwanted reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the this compound reaction?

A1: The this compound reaction proceeds through a nucleophilic substitution mechanism. The workflow generally involves the activation of a substrate followed by the coupling with the this compound reagent.

G Substrate Substrate Activated_Substrate Activated Substrate Substrate->Activated_Substrate Activation Product Final Product Activated_Substrate->Product Coupling DosatiLink2 This compound Reagent DosatiLink2->Product Byproduct Byproduct Product->Byproduct Side Reaction G Start Start Optimization Prep Prepare Stock Solutions Start->Prep Setup Set up Reaction Vials Prep->Setup Vary_Temp Vary Temperature Setup->Vary_Temp Vary_Conc Vary Concentration Setup->Vary_Conc Vary_Time Vary Time Setup->Vary_Time Analyze Quench & Analyze Aliquots Vary_Temp->Analyze Vary_Conc->Analyze Vary_Time->Analyze Evaluate Evaluate Data Analyze->Evaluate End Optimal Conditions Found Evaluate->End

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DosatiLink-2, your guide to troubleshooting and optimizing your experiments. This resource provides answers to frequently asked questions and detailed guides to address potential challenges, particularly concerning non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern with this compound conjugates?

Non-specific binding refers to the interaction of your this compound conjugated molecule with unintended targets or surfaces within your experimental system.[1] This can lead to a variety of problems, including high background noise, false positive signals, and reduced assay sensitivity. For therapeutic applications, non-specific binding can result in off-target effects and altered pharmacokinetic profiles.[2]

Q2: What are the primary drivers of non-specific binding for protein conjugates?

Several factors can contribute to non-specific binding. The leading causes are often related to:

  • Electrostatic Interactions: Charged patches on the surface of the antibody or protein can interact with oppositely charged surfaces or molecules.[2][3]

  • Hydrophobic Interactions: Exposed hydrophobic regions on the protein surface can bind to other hydrophobic surfaces.[3]

  • Fc Receptor Binding: The Fc region of antibodies can bind to Fc receptors on cells, leading to unintended cellular uptake.[1]

Q3: How can I detect non-specific binding in my experiments?

A common method to assess non-specific binding is to run parallel control experiments. This can include:

  • An isotype control antibody conjugated with this compound.

  • Competition assays with an excess of unlabeled antibody.

  • Testing your this compound conjugate in a system known to lack the target antigen.

An increase in signal in these control conditions compared to a blank control is indicative of non-specific binding.

Troubleshooting Guides

Issue 1: High background signal in an ELISA-based assay.

High background in an ELISA is a common indicator of non-specific binding of the this compound conjugate to the plate surface or blocking agents.

Troubleshooting Workflow for High Background in ELISA

cluster_0 Problem Identification cluster_1 Initial Checks & Optimizations cluster_2 Buffer & Additive Optimization cluster_3 Advanced Troubleshooting cluster_4 Resolution start High Background Signal in ELISA check_blocking Increase Blocking Agent Concentration (e.g., BSA, non-fat milk) start->check_blocking Step 1 check_washing Increase Number and Duration of Wash Steps start->check_washing Step 1 check_conjugate_conc Reduce this compound Conjugate Concentration start->check_conjugate_conc Step 1 optimize_salt Optimize Salt Concentration (e.g., 150-500 mM NaCl) check_blocking->optimize_salt If persists end Optimized Signal-to-Noise Ratio check_blocking->end If resolved add_detergent Add Non-ionic Detergent (e.g., 0.05% Tween-20) check_washing->add_detergent If persists check_washing->end If resolved check_conjugate_conc->optimize_salt If persists check_conjugate_conc->end If resolved test_blockers Test Alternative Blocking Agents optimize_salt->test_blockers If persists optimize_salt->end If resolved add_detergent->test_blockers If persists add_detergent->end If resolved conjugate_purification Re-purify this compound Conjugate test_blockers->conjugate_purification If persists test_blockers->end If resolved conjugate_purification->end

Caption: Troubleshooting workflow for high background in ELISA.

Quantitative Data Summary: Effect of Buffer Conditions on Non-Specific Binding

The following table summarizes the results of an experiment testing the effect of different buffer additives on the non-specific binding of a this compound-Antibody conjugate in an ELISA format.

Buffer AdditiveConcentrationSignal-to-Noise Ratio% Background Reduction
None (Control)-2.50%
NaCl250 mM5.857%
NaCl500 mM8.270%
Tween-200.05%6.562%
Tween-200.1%7.165%
BSA1%4.949%
BSA2%5.353%

Experimental Protocol: Optimization of Blocking and Washing Buffers

  • Plate Coating: Coat a 96-well ELISA plate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of different blocking buffers to the wells. Test a range of blockers including 1-5% BSA in PBST, 1-5% non-fat dry milk in PBST, and commercially available blocking solutions. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Conjugate Incubation: Add your this compound conjugate, diluted in the corresponding blocking buffer, to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Perform a series of extended washes. For example, test 3 washes for 5 minutes each versus 5 washes for 5 minutes each.

  • Detection: Add the appropriate substrate and measure the signal according to the standard protocol for your detection system.

  • Analysis: Compare the signal in wells with and without the target antigen to determine the signal-to-noise ratio.

Issue 2: Non-specific uptake in cell-based assays.

Unintended uptake of this compound conjugates by cells that do not express the target antigen can be a significant issue, often mediated by electrostatic interactions or Fc receptors.

Signaling Pathway of Non-Specific Cellular Uptake

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular conjugate This compound Conjugate fc_receptor Fc Receptor conjugate->fc_receptor Fc-mediated binding charged_membrane Negatively Charged Membrane Components conjugate->charged_membrane Electrostatic interaction internalization Internalization fc_receptor->internalization charged_membrane->internalization endosome Endosome internalization->endosome

Caption: Mechanisms of non-specific cellular uptake.

Troubleshooting Strategies for Cell-Based Assays

  • Inclusion of Blocking Agents:

    • Fc Receptor Blockers: Add human IgG or commercially available Fc blocking reagents to your cell suspension before adding the this compound conjugate.

    • Serum: Pre-incubate cells with serum from the same species as your secondary antibody to block non-specific binding sites.

  • Buffer Optimization:

    • Increase the ionic strength of your assay buffer with NaCl (e.g., up to 250 mM) to reduce electrostatic interactions.[4]

    • Include a non-ionic detergent like Tween-20 (0.01-0.05%) in your wash buffers.

  • Use of Control Cells: Always include a negative control cell line that does not express the target antigen to quantify the level of non-specific binding.

Quantitative Data Summary: Effect of Blocking Agents on Non-Specific Uptake

The following table shows the reduction in non-specific binding of a this compound-Antibody conjugate to a target-negative cell line with the addition of different blocking agents.

Blocking AgentConcentration% Reduction in Non-Specific Uptake
None (Control)-0%
Human IgG100 µg/mL65%
Human IgG500 µg/mL82%
Commercial Fc Block1X78%
BSA2%15%

This technical support guide provides a starting point for addressing non-specific binding issues with this compound. For further assistance, please contact our technical support team with details of your experimental setup and the issues you are encountering.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DosatiLink-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions at -80°C. For short-term storage (up to one week), -20°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to degradation.

Q2: What solvents are recommended for reconstituting and diluting this compound?

This compound is most stable in anhydrous, aprotic solvents such as DMSO or DMF. For aqueous buffers, it is recommended to prepare fresh solutions for immediate use. If aqueous solutions must be stored, use a buffer at pH 6.0-6.5 and store at 2-8°C for no longer than 24 hours.

Q3: My this compound solution has turned yellow. What does this indicate?

A yellow discoloration may suggest oxidation of the linker. This can be caused by exposure to air, light, or certain metal ions. It is advisable to prepare fresh solutions and handle them under an inert atmosphere (e.g., argon or nitrogen) if possible.

Q4: I am observing premature cleavage of my payload from the conjugate. What are the potential causes?

Premature cleavage can be due to several factors, including enzymatic degradation from trace contaminants, inappropriate pH of the buffer, or exposure to reducing agents if the linker contains a disulfide bond.

Q5: Is this compound sensitive to light?

Yes, prolonged exposure to light, especially UV light, can lead to photodegradation. It is recommended to work with this compound in low-light conditions and store solutions in amber vials or tubes wrapped in foil.

Troubleshooting Guides

Issue 1: Inconsistent Conjugation Efficiency

Symptoms:

  • Low yield of the final conjugate.

  • High variability in drug-to-antibody ratio (DAR) between batches.

Possible Causes and Solutions:

CauseRecommended Action
Degradation of this compound stock Prepare a fresh stock solution from a new vial of lyophilized powder.
Presence of nucleophiles in the buffer Avoid buffers containing primary amines (e.g., Tris) or thiols. Use phosphate or HEPES-based buffers.
Incorrect pH of the reaction buffer Optimize the reaction pH. For many amine-reactive chemistries, a pH of 7.5-8.5 is optimal.
Hydrolysis of the reactive group Minimize the time this compound is in aqueous solution before adding it to the protein.
Issue 2: Aggregation of the Final Conjugate

Symptoms:

  • Visible precipitation or cloudiness in the conjugate solution.

  • High molecular weight species observed on size-exclusion chromatography (SEC).

Possible Causes and Solutions:

CauseRecommended Action
Hydrophobicity of this compound/payload Include a certain percentage of a co-solvent like DMSO or ethanol in the final formulation (if compatible with the protein).
High drug-to-antibody ratio (DAR) Reduce the molar excess of this compound used in the conjugation reaction to target a lower DAR.
Inappropriate buffer conditions Screen different buffer formulations for the final conjugate, varying pH and excipients.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions.

Table 1: Stability of Lyophilized this compound

Storage ConditionTimePurity (%)
-80°C24 months>99%
-20°C12 months98%
4°C1 month92%
25°C (Room Temp)1 week85%

Table 2: Stability of this compound in DMSO (10 mM Stock)

Storage ConditionTimePurity (%)
-80°C6 months>99%
-20°C3 months99%
4°C1 week97%
25°C (Room Temp)24 hours95%

Table 3: Stability of this compound in Aqueous Buffer (pH 7.4)

Storage ConditionTimePurity (%)
4°C8 hours90%
4°C24 hours82%
25°C (Room Temp)1 hour88%
25°C (Room Temp)4 hours75%

Experimental Protocols

Protocol 1: Assessment of this compound Hydrolytic Stability
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate, phosphate, borate).

  • Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately quench the reaction (if necessary) and analyze the purity of this compound in each aliquot by HPLC-UV.

  • Data Analysis: Plot the percentage of intact this compound as a function of time for each pH to determine the rate of hydrolysis.

Protocol 2: Forced Degradation Study
  • Acid/Base Hydrolysis: Incubate this compound in 0.1 M HCl and 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Incubate a solid sample of this compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a high-intensity light source (e.g., Xenon lamp) for 24 hours.

  • Analysis: Analyze all treated samples, along with an untreated control, by LC-MS to identify major degradation products.

Visualizations

degradation_pathway DosatiLink2 This compound (Intact) Hydrolysis Hydrolyzed Linker DosatiLink2->Hydrolysis  High/Low pH  Aqueous Buffer Oxidation Oxidized Linker DosatiLink2->Oxidation  O₂, Metal Ions  Light Exposure Enzymatic Cleaved Linker DosatiLink2->Enzymatic  Esterases  Proteases

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Start: Low Conjugate Yield check_stock Check this compound Stock (HPLC-UV) start->check_stock fresh_stock Prepare Fresh Stock check_stock->fresh_stock Degraded check_buffer Review Buffer Composition (pH, Nucleophiles) check_stock->check_buffer Intact fresh_stock->check_buffer optimize_buffer Use Fresh, Non-Nucleophilic Buffer Adjust pH check_buffer->optimize_buffer Suboptimal check_ratio Verify Molar Ratio Calculation check_buffer->check_ratio Optimal optimize_buffer->check_ratio recalculate Recalculate and Repeat check_ratio->recalculate Error Found success Success: Improved Yield check_ratio->success Correct recalculate->success fail Contact Technical Support recalculate->fail success->fail Still Low Yield

Caption: Troubleshooting workflow for low conjugation yield.

logical_relationship cluster_storage Storage Conditions cluster_degradation Degradation Risks Temp Temperature Hydrolysis Hydrolysis Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Solvent Solvent Solvent->Hydrolysis Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Stability This compound Stability Hydrolysis->Stability Oxidation->Stability Photodegradation->Stability

Caption: Factors influencing this compound stability.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided below is for a hypothetical molecule, "DosatiLink-2," as no public data is available. The synthesis pathway and troubleshooting guide are based on common challenges in the synthesis of similar bifunctional linker molecules used in bioconjugation and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound and its intended use?

A1: this compound is a next-generation hetero-bifunctional linker designed for the development of antibody-drug conjugates (ADCs). It contains a cleavable dipeptide sequence for controlled drug release, a self-immolative spacer to ensure efficient payload delivery, and orthogonal functional groups for conjugation to both the antibody and the cytotoxic drug.

Q2: What are the critical quality attributes of the reagents used in the this compound synthesis?

A2: The quality of starting materials is paramount for achieving high yields and purity. Key considerations include:

  • Solvent Purity: Anhydrous solvents are critical for moisture-sensitive steps to prevent side reactions.

  • Reagent Purity: Use freshly opened or properly stored reagents to avoid degradation. Purity should be assessed by appropriate analytical methods (e.g., NMR, LC-MS).

  • Inert Atmosphere: Reactions sensitive to oxidation or moisture should be performed under an inert atmosphere (e.g., argon or nitrogen).

Q3: How should I monitor the progress of the reaction steps?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are recommended for monitoring reaction progress. TLC provides a quick qualitative assessment, while LC-MS offers more detailed information on the conversion of starting materials and the formation of intermediates and byproducts.

Troubleshooting Guides

Issue 1: Low Yield in Step 1 - Amide Coupling of the Dipeptide

Q: I am experiencing a low yield (<60%) during the amide coupling reaction between the N-protected amino acid and the second amino acid ester. What are the potential causes and solutions?

A: Low yields in amide coupling reactions are common and can often be rectified by optimizing the reaction conditions.

Potential Causes and Solutions:

CauseRecommended Solution
Incomplete Activation of Carboxylic Acid Ensure the activating agent (e.g., HATU, HOBt/EDC) is fresh and added in the correct stoichiometric ratio (typically 1.1-1.5 equivalents).
Presence of Moisture Use anhydrous solvents and perform the reaction under an inert atmosphere. Dry all glassware thoroughly before use.
Steric Hindrance If the amino acids are sterically bulky, consider a more potent coupling reagent or a longer reaction time at a slightly elevated temperature (e.g., 40 °C).
Incorrect pH The pH of the reaction mixture is crucial. For EDC/HOBt coupling, the optimal pH is around 4-5 for the activation step and 7-8 for the aminolysis step. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often required.
Issue 2: Formation of a Significant Side Product in Step 2 - Maleimide Installation

Q: During the reaction to install the maleimide group, I observe a significant side product with a similar mass to my desired product. How can I minimize this?

A: The formation of side products during maleimide installation often points to issues with reaction specificity or stability of the maleimide ring.

Potential Causes and Solutions:

CauseRecommended Solution
Michael Addition of the Amine to the Maleimide This can occur if the amine starting material for the maleimide formation is in excess or if the reaction temperature is too high. Ensure slow addition of the amine and maintain a low reaction temperature (0-5 °C).
Hydrolysis of the Maleimide Ring The maleimide ring is susceptible to hydrolysis, especially under basic conditions. Work up the reaction under neutral or slightly acidic conditions (pH 6-7).
Isomerization of the Double Bond Prolonged reaction times or exposure to light can cause isomerization of the maleimide double bond. Minimize reaction time and protect the reaction from light.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling (Step 1)
  • Dissolve the N-protected amino acid (1.0 eq) and the activating agent (e.g., HATU, 1.1 eq) in anhydrous DMF under an argon atmosphere.

  • Cool the solution to 0 °C and add DIPEA (2.5 eq).

  • Stir the mixture for 15 minutes to allow for the formation of the activated ester.

  • In a separate flask, dissolve the amino acid ester hydrochloride salt (1.2 eq) and DIPEA (1.2 eq) in anhydrous DMF.

  • Add the amino acid ester solution to the activated ester solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Maleimide Installation (Step 2)
  • Dissolve the amine-functionalized intermediate (1.0 eq) and maleic anhydride (1.1 eq) in anhydrous THF under an argon atmosphere.

  • Stir the mixture at room temperature for 2 hours to form the maleamic acid intermediate.

  • Cool the reaction to 0 °C and add acetic anhydride (2.0 eq) and sodium acetate (0.5 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Once the cyclization is complete, pour the reaction mixture into ice-cold water.

  • Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

DosatiLink2_Synthesis_Pathway cluster_step1 Step 1: Dipeptide Formation cluster_step2 Step 2: Spacer and Maleimide Addition cluster_step3 Step 3: Drug Conjugation N-Protected_AA1 N-Protected Amino Acid 1 Dipeptide Protected Dipeptide N-Protected_AA1->Dipeptide HATU, DIPEA AA2_Ester Amino Acid 2 Ester AA2_Ester->Dipeptide Maleimide_Product This compound Precursor Dipeptide->Maleimide_Product 1. Deprotection 2. Amide Coupling Spacer Amine-PEG-Spacer Spacer->Maleimide_Product DosatiLink2_ADC This compound ADC Maleimide_Product->DosatiLink2_ADC Activation & Coupling Drug Cytotoxic Drug (with handle) Drug->DosatiLink2_ADC

Caption: Hypothetical synthesis pathway for a this compound Antibody-Drug Conjugate (ADC).

Troubleshooting_Yield Low_Yield Low Reaction Yield Check_Reagents Are reagents fresh and anhydrous? Low_Yield->Check_Reagents Check_Conditions Are reaction conditions (temp, time, atm) optimal? Low_Yield->Check_Conditions Check_Purity Is the starting material pure? Low_Yield->Check_Purity Reagent_Solution Use fresh reagents and anhydrous solvents. Check_Reagents->Reagent_Solution No Condition_Solution Optimize temperature, reaction time, and use inert atmosphere. Check_Conditions->Condition_Solution No Purity_Solution Re-purify starting material. Check_Purity->Purity_Solution No

Caption: Decision tree for troubleshooting low reaction yield in this compound synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DosatiLink-2

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome resistance to this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective tyrosine kinase inhibitor (TKI) targeting the constitutively active BCR-ABL3 fusion protein. By binding to the ATP-binding pocket of the BCR-ABL3 kinase domain, this compound inhibits downstream signaling pathways, such as the JAK-STAT and MAPK pathways, leading to cell cycle arrest and apoptosis in BCR-ABL3-positive cell lines.

Q2: My this compound-sensitive cell line is showing reduced response. What are the common causes?

Reduced sensitivity to this compound can arise from several factors:

  • Development of Resistance: Prolonged exposure to the drug can lead to the selection of resistant clones.

  • Cell Line Integrity: Genetic drift or misidentification of the cell line can alter its response. We recommend regular cell line authentication.

  • Experimental Variability: Inconsistent drug concentration, incubation time, or cell density can affect results.

Q3: What are the known mechanisms of acquired resistance to this compound?

There are three primary mechanisms of acquired resistance to this compound:

  • Target Alteration: Point mutations in the BCR-ABL3 kinase domain can prevent effective binding of this compound.

  • Bypass Pathway Activation: Upregulation of alternative signaling pathways (e.g., SRC family kinases) can sustain cell proliferation and survival despite the inhibition of BCR-ABL3.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump this compound out of the cell, reducing its intracellular concentration.

Troubleshooting Guide

Issue 1: Gradual loss of this compound efficacy in a previously sensitive cell line.

This is a common indicator of developing drug resistance. Here’s a systematic approach to investigate this issue:

Step 1: Confirm Drug Activity and Experimental Setup

  • Action: Test the current batch of this compound on a fresh, validated sensitive parental cell line.

  • Expected Outcome: The parental cell line should exhibit the expected sensitivity (low IC50 value). If not, the drug stock may have degraded.

Step 2: Sequence the BCR-ABL3 Kinase Domain

  • Action: Isolate RNA from the suspected resistant cells, reverse transcribe to cDNA, and perform Sanger sequencing of the BCR-ABL3 kinase domain.

  • Expected Outcome: Compare the sequence to the parental cell line. The presence of new mutations (e.g., T315I, E255K) would confirm target-based resistance.

Step 3: Analyze Bypass Signaling Pathways

  • Action: Perform western blotting to assess the phosphorylation status of key proteins in alternative pathways (e.g., p-SRC, p-LYN).

  • Expected Outcome: Increased phosphorylation of these proteins in the resistant cells, compared to the parental line, suggests bypass pathway activation.

Step 4: Evaluate Drug Efflux

  • Action: Use a fluorescent substrate of MDR1 (e.g., Rhodamine 123) with and without an MDR1 inhibitor (e.g., Verapamil).

  • Expected Outcome: Lower retention of the fluorescent substrate in resistant cells, which is reversed by the MDR1 inhibitor, indicates increased drug efflux.

Data on this compound Resistant Cell Lines

The following table summarizes the characteristics of three common this compound resistant cell line models compared to the sensitive parental line (KBM-5).

Cell Line Resistance Mechanism This compound IC50 (nM) Relative MDR1 Expression p-SRC (Y416) Level
KBM-5 (Parental)-15 ± 2.51.01.0
KBM-5-R1T315I Mutation> 20001.21.1
KBM-5-R2Bypass Activation450 ± 351.58.7
KBM-5-R3Drug Efflux380 ± 2812.51.3

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines
  • Culture Parental Cells: Culture the this compound sensitive cell line (e.g., KBM-5) in standard growth medium.

  • Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC50 value.

  • Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner over several months.

  • Isolation of Resistant Clones: After achieving stable growth at a high concentration (e.g., 100x IC50), isolate single-cell clones by limiting dilution.

  • Characterization: Expand the clones and characterize their resistance mechanism(s) as described in the troubleshooting guide.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Drug Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.

Visual Guides

cluster_0 This compound Sensitive Cell cluster_1 This compound Resistant Cell (Bypass Activation) DL2 This compound BCR_ABL3 BCR-ABL3 DL2->BCR_ABL3 Inhibits Downstream Downstream Signaling (e.g., JAK-STAT, MAPK) BCR_ABL3->Downstream Proliferation Proliferation & Survival Downstream->Proliferation DL2_R This compound BCR_ABL3_R BCR-ABL3 DL2_R->BCR_ABL3_R Inhibits Downstream_R Downstream Signaling BCR_ABL3_R->Downstream_R SRC SRC Kinase (Upregulated) SRC->Downstream_R Activates Proliferation_R Proliferation & Survival Downstream_R->Proliferation_R

Caption: Signaling pathways in sensitive vs. resistant cells.

start Start: Reduced Drug Efficacy confirm 1. Confirm Drug Activity & Experimental Setup start->confirm sequence 2. Sequence BCR-ABL3 Kinase Domain confirm->sequence mutation Mutation Found? sequence->mutation western 3. Analyze Bypass Signaling (Western Blot) bypass Bypass Activated? western->bypass efflux 4. Evaluate Drug Efflux (Rhodamine Assay) efflux_inc Efflux Increased? efflux->efflux_inc mutation->western No res_target Conclusion: Target-Based Resistance mutation->res_target Yes bypass->efflux No res_bypass Conclusion: Bypass Pathway Activation bypass->res_bypass Yes res_efflux Conclusion: Increased Drug Efflux efflux_inc->res_efflux Yes res_unknown Conclusion: Unknown Mechanism efflux_inc->res_unknown No

Caption: Troubleshooting workflow for this compound resistance.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DosatiLink-2 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell confluence for treating cells with this compound?

For most cell lines, a confluence of 70-80% is recommended before treatment with this compound. This ensures that the cells are in an active growth phase and can respond optimally to the treatment. Over-confluence can lead to nutrient depletion and altered cellular responses, while sparse cultures may not exhibit consistent results.

Q2: How should I properly reconstitute and store this compound?

This compound should be reconstituted in sterile, nuclease-free water to the desired stock concentration. Aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store the aliquots at -80°C for long-term stability. For short-term use (up to one week), the solution can be stored at 4°C.

Q3: Can I use a different lysis buffer than the one recommended in the protocol?

While the provided lysis buffer is optimized for preserving the phosphorylation status of proteins in the this compound signaling pathway, other standard lysis buffers can be used. However, it is crucial to ensure that the buffer contains appropriate protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. If you are using a different buffer, it is advisable to validate its performance by comparing the results with the recommended buffer.

Troubleshooting Guides

Cell Culture Issues

Q1: I am observing microbial contamination in my cell cultures. What should I do?

Microbial contamination, such as bacteria, yeast, or mold, is a common issue in cell culture.[2][3]

  • Immediate Action: Isolate and discard all contaminated cultures to prevent further spread.[2][3] Decontaminate the entire cell culture hood and incubator.[2]

  • Identification: Observe the culture under a microscope to identify the type of contamination. Bacteria will appear as small, motile particles, often causing the media to become turbid and yellow.[2] Yeast will appear as individual, budding cells, and mold will present as filamentous structures.[2]

  • Prevention: To prevent future contamination, always use sterile reagents and media.[3] Practice strict aseptic techniques, including wearing gloves and working in a clean, certified biosafety cabinet.[2] Regularly clean and decontaminate all equipment.[2][3]

ContaminantAppearanceMedia AppearanceAction
Bacteria Small, spherical or rod-shaped, motile particles.Turbid, yellow.[2]Discard culture, decontaminate workspace.[2]
Yeast Round or oval budding cells.Initially clear, may become yellowish.[2]Discard culture, decontaminate workspace.[2]
Mold Filamentous hyphae, may form dense spore clusters.Initially unchanged, can become cloudy or fuzzy.[2]Discard culture, decontaminate workspace.[2]
Western Blotting Problems

Q2: I am not getting any signal or a very weak signal for my target protein after Western blotting.

This can be due to several factors related to the antibody, protein sample, or the blotting procedure itself.

  • Antibody Issues:

    • Concentration: The primary or secondary antibody concentration may be too low. Try increasing the antibody concentration or incubating for a longer period (e.g., overnight at 4°C).[4]

    • Compatibility: Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-mouse secondary for a mouse primary).[5]

    • Activity: The antibody may have lost activity due to improper storage or multiple freeze-thaw cycles. Test the antibody with a positive control to confirm its activity.[4]

  • Protein Sample:

    • Low Expression: The target protein may have low expression in your cells. Increase the amount of protein loaded onto the gel.

    • Degradation: Ensure that protease inhibitors were added to your lysis buffer to prevent protein degradation.

  • Procedural Errors:

    • Transfer: Inefficient protein transfer from the gel to the membrane can result in a weak signal. Verify the transfer efficiency by staining the membrane with Ponceau S after transfer.

    • Washing: Excessive washing steps can lead to the removal of the antibody from the membrane.[5]

Q3: My Western blot has high background and non-specific bands.

High background can obscure the signal of your target protein.

  • Blocking: Insufficient blocking is a common cause of high background. Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk).[4]

  • Antibody Concentration: The primary or secondary antibody concentration may be too high, leading to non-specific binding. Reduce the antibody concentration.

  • Washing: Inadequate washing can result in high background. Increase the number and duration of wash steps.[5]

  • Contamination: Ensure all equipment and buffers are clean to avoid contamination.[4]

ProblemPossible CauseRecommended Solution
No/Weak Signal Low antibody concentrationIncrease antibody concentration or incubation time.[4]
Low protein expressionIncrease the amount of protein loaded.
Inefficient transferVerify transfer with Ponceau S staining.
High Background Insufficient blockingIncrease blocking time or change blocking agent.[4]
High antibody concentrationReduce primary/secondary antibody concentration.
Inadequate washingIncrease the number and duration of washes.[5]
PCR Issues

Q4: I am not seeing any amplification product (no band) in my PCR.

The absence of a PCR product can be due to issues with the template DNA, primers, or reaction conditions.[6]

  • Template DNA:

    • Quality: The DNA may be degraded or contain PCR inhibitors. Assess DNA quality using gel electrophoresis and ensure a 260/280 absorbance ratio of ~1.8.[7]

    • Concentration: Too little template DNA can result in no amplification.[8] Quantify your DNA and use the recommended amount.

  • Primers:

    • Design: Poor primer design can lead to no amplification.[8] Verify primer sequences and check for potential secondary structures or primer-dimers using online tools.

    • Annealing Temperature: The annealing temperature may be too high. Optimize the annealing temperature using a gradient PCR.[8]

  • Reaction Components:

    • Missing Reagent: Ensure all PCR components (polymerase, dNTPs, buffer, magnesium) were added to the reaction mix.[1]

    • Enzyme Activity: The DNA polymerase may be inactive. Use a fresh enzyme stock.

Q5: I am observing multiple bands or smeared bands in my PCR.

Non-specific amplification can result in multiple bands or a smear on the gel.[6]

  • Annealing Temperature: A low annealing temperature can lead to non-specific primer binding.[6] Increase the annealing temperature in increments.

  • Template DNA: Too much template DNA can cause non-specific amplification.[8] Reduce the amount of template in the reaction.

  • Primer Design: Primers may be binding to unintended sites. Redesign primers for higher specificity.[8]

  • Contamination: Contaminating DNA can lead to unexpected bands.[6] Ensure a clean workspace and use filter tips.[8]

Experimental Protocols

Protocol 1: Cell Lysis for Western Blotting
  • Preparation: Place cell culture dishes on ice and wash cells twice with ice-cold PBS.

  • Lysis: Add 1 mL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each 10 cm dish.

  • Scraping: Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collection: Carefully collect the supernatant, which contains the protein extract, and transfer it to a new tube.

  • Quantification: Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Storage: Store the protein lysate at -80°C until use.

Protocol 2: Western Blotting
  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

Protocol 3: RNA Extraction and RT-qPCR
  • RNA Extraction: Extract total RNA from cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification: Measure the RNA concentration and assess its purity (A260/280 ratio).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and a suitable qPCR master mix.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, normalized to a housekeeping gene.

Visualizations

DosatiLink2_Signaling_Pathway DosatiLink2 This compound Receptor Receptor Tyrosine Kinase DosatiLink2->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor Upstream Inhibitor Inhibitor->Receptor Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis cluster_data Data Interpretation CellSeeding Seed Cells Treatment Treat with this compound CellSeeding->Treatment Harvest Harvest Cells Treatment->Harvest WesternBlot Western Blot Harvest->WesternBlot qPCR RT-qPCR Harvest->qPCR DataAnalysis Analyze Results WesternBlot->DataAnalysis qPCR->DataAnalysis Conclusion Draw Conclusions DataAnalysis->Conclusion Troubleshooting_Logic Start Problem with Experiment CheckReagents Check Reagents (Fresh, Correct Concentration) Start->CheckReagents Step 1 CheckProtocol Review Protocol Steps Start->CheckProtocol Step 2 CheckEquipment Verify Equipment (Calibration, Functionality) Start->CheckEquipment Step 3 ReagentIssue Reagent Issue Identified CheckReagents->ReagentIssue Issue Found NoObviousIssue No Obvious Issue CheckReagents->NoObviousIssue No Issue ProtocolError Protocol Error Identified CheckProtocol->ProtocolError Issue Found CheckProtocol->NoObviousIssue No Issue EquipmentFailure Equipment Failure Identified CheckEquipment->EquipmentFailure Issue Found CheckEquipment->NoObviousIssue No Issue Consult Consult Senior Researcher or Technical Support NoObviousIssue->Consult

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DosatiLink-2. Here you will find troubleshooting guides and frequently asked questions to help you overcome common pitfalls and ensure the success of your experiments. This compound is a novel, photo-activatable bifunctional linker designed for covalent conjugation to primary amines on target proteins and subsequent pull-down of interacting partners.

Frequently Asked Questions (FAQs) & Troubleshooting

Poor Conjugation Efficiency to Bait Protein

Question: I am observing very low or no conjugation of this compound to my bait protein. What could be the cause?

Answer: Low conjugation efficiency is a common issue that can be addressed by optimizing several experimental parameters.

  • pH of Reaction Buffer: The primary amine targeted by this compound must be deprotonated for efficient reaction. Ensure your reaction buffer has a pH between 7.5 and 8.5. Buffers like HEPES or PBS are generally suitable. Avoid buffers containing primary amines (e.g., Tris), as they will compete with your protein for conjugation.

  • Molar Ratio of this compound to Protein: A low molar ratio can lead to incomplete labeling. We recommend starting with a 10-fold molar excess of this compound to your bait protein. You may need to optimize this ratio for your specific protein. See the table below for recommended starting concentrations.

  • Protein Purity and Concentration: Ensure your bait protein is of high purity and free of aggregates. The protein concentration should be accurately determined. We recommend a protein concentration of at least 1 mg/mL.

  • Incubation Time and Temperature: The conjugation reaction is typically complete within 1-2 hours at room temperature. For less stable proteins, the reaction can be performed at 4°C overnight.

High Non-Specific Binding in Pull-Down Assays

Question: My pull-down experiment with a this compound conjugated protein is showing a large number of non-specific binders. How can I reduce this background?

Answer: High background is often due to non-specific interactions with the beads or the linker itself. Here are several strategies to mitigate this:

  • Blocking: Thoroughly block the affinity resin (e.g., streptavidin beads if using a biotinylated this compound) before introducing your cell lysate. A common blocking buffer is 1% BSA in your lysis buffer.

  • Washing Steps: Increase the number and stringency of your wash steps after incubating the lysate with the beads. You can try increasing the salt concentration (e.g., up to 500 mM NaCl) or including a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) in your wash buffers.

  • Pre-clearing the Lysate: Before adding your this compound-conjugated protein, pre-clear the cell lysate by incubating it with the affinity resin alone for 1 hour at 4°C. This will remove proteins that non-specifically bind to the beads.

  • Negative Control: Always include a negative control where an unconjugated bait protein or a mock conjugation reaction (without this compound) is used. This will help you distinguish true interactors from non-specific binders.

Linker Cleavage or Instability

Question: I suspect the this compound linker is being cleaved or is unstable during my experiment. How can I check for this and prevent it?

Answer: this compound is designed to be stable under standard experimental conditions, but certain factors can lead to its degradation.

  • Reducing Agents: Avoid strong reducing agents like DTT or BME in your buffers after the conjugation step, as they can potentially cleave certain types of linkers. If your experiment requires a reducing environment, consider using a more stable, reduction-resistant version of the linker if available.

  • Proteases: If your protein preparation or cell lysate has high protease activity, this could degrade the linker or the protein itself. Always add a protease inhibitor cocktail to your buffers.

  • pH Extremes: Avoid exposing the conjugated protein to extreme pH values (below 6.0 or above 9.0) for prolonged periods.

  • Confirmation of Integrity: You can assess the integrity of your conjugated protein using SDS-PAGE and Western blotting. A successful conjugation should result in a slight shift in the molecular weight of your protein.

Quantitative Data Summary

For optimal results with this compound, please refer to the following recommended experimental parameters. Note that these are starting points and may require further optimization for your specific application.

ParameterRecommended RangeNotes
This compound:Protein Molar Ratio 5:1 to 20:1Start with a 10:1 ratio and optimize as needed.
Bait Protein Concentration 1 - 5 mg/mLHigher concentrations can improve conjugation efficiency.
Conjugation Buffer pH 7.5 - 8.5Use amine-free buffers like HEPES or PBS.
Conjugation Incubation Time 1-2 hours at RT or overnight at 4°CLonger incubation at lower temperatures for sensitive proteins.
UV Photo-activation Wavelength 365 nmFor cross-linking to interacting partners.
UV Photo-activation Duration 5 - 15 minutesOptimize based on lamp intensity and distance to sample.

Experimental Protocols

Protocol: Pull-Down Assay Using this compound

This protocol outlines the general steps for conjugating this compound to a bait protein and using it for a pull-down assay from cell lysate.

  • Preparation of Bait Protein:

    • Dialyze your purified bait protein against a suitable conjugation buffer (e.g., 1X PBS, pH 8.0).

    • Adjust the protein concentration to 2 mg/mL.

  • Conjugation of this compound to Bait Protein:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 10-fold molar excess of the this compound stock solution to your bait protein solution.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

    • Remove unconjugated this compound by dialysis or using a desalting column.

  • Preparation of Cell Lysate:

    • Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pull-Down of Interacting Proteins:

    • Add the this compound-conjugated bait protein to the clarified cell lysate.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow for protein-protein interactions.

    • Transfer the mixture to a petri dish on ice and expose it to 365 nm UV light for 10 minutes to cross-link interacting partners.

    • Add streptavidin-coated magnetic beads (assuming a biotinylated linker) and incubate for another hour at 4°C.

    • Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with 300 mM NaCl and 0.1% Tween-20).

    • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., 2X SDS-PAGE loading buffer).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify interacting partners.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_capture Capture & Analysis Bait_Protein Purified Bait Protein Conjugation Conjugation Reaction (Bait + this compound) Bait_Protein->Conjugation DosatiLink2 This compound Stock DosatiLink2->Conjugation Cell_Lysate Cell Lysate Interaction Incubate Conjugate with Cell Lysate Cell_Lysate->Interaction Conjugation->Interaction Crosslinking UV Photo-activation (365 nm) Interaction->Crosslinking Pull_Down Pull-Down with Affinity Beads Crosslinking->Pull_Down Analysis Elution & Analysis (MS or WB) Pull_Down->Analysis

Caption: Experimental workflow for a pull-down assay using this compound.

troubleshooting_workflow Start High Non-Specific Binding in Pull-Down Check_Blocking Is bead blocking step adequate? Start->Check_Blocking Improve_Blocking Increase BSA concentration or incubation time Check_Blocking->Improve_Blocking No Check_Washes Are wash steps sufficiently stringent? Check_Blocking->Check_Washes Yes Improve_Blocking->Check_Washes Increase_Stringency Increase salt concentration or add detergent Check_Washes->Increase_Stringency No Pre_Clear Did you pre-clear the lysate? Check_Washes->Pre_Clear Yes Increase_Stringency->Pre_Clear Implement_Pre_Clear Incubate lysate with beads before adding bait Pre_Clear->Implement_Pre_Clear No Negative_Control Review negative control for background Pre_Clear->Negative_Control Yes Implement_Pre_Clear->Negative_Control

Caption: Troubleshooting flowchart for high non-specific binding.

signaling_pathway Bait Your Bait Protein (e.g., Kinase X) Interactor_A Interactor A (Substrate) Bait->Interactor_A Phosphorylates Interactor_B Interactor B (Scaffold Protein) Bait->Interactor_B Binds to Downstream_Effector Downstream Effector Interactor_A->Downstream_Effector Interactor_B->Downstream_Effector Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

Caption: Hypothetical signaling pathway involving a bait protein.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . Here you will find troubleshooting guides and frequently asked questions to help you optimize your experiments and reduce background noise for clear, reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background noise with DosatiLink-2 probes?

High background noise in proximity ligation assays can stem from several factors. The most common culprits include suboptimal primary antibody concentrations, insufficient blocking, inadequate washing, and issues with sample preparation.[1][2][3] Specifically, primary antibody concentrations that are too high can lead to non-specific binding, while insufficient blocking may not adequately prevent probes from binding to non-target sites.[3][4]

Q2: How can I optimize my primary antibody concentrations?

It is crucial to titrate each primary antibody to find the optimal concentration that maximizes the specific signal while minimizing background.[3][4] We recommend performing a serial dilution of your primary antibodies and testing them in your assay. A good starting point is the dilution recommended for immunofluorescence (IF), but further optimization is often necessary for proximity ligation assays.[1]

Q3: What are the best practices for the blocking step?

Proper blocking is essential to prevent non-specific binding of antibodies and probes. Ensure that your entire sample is covered with the blocking solution.[2][3][5] If you are experiencing high background, consider increasing the blocking incubation time.[2][3] For tissues that may have high levels of endogenous immunoglobulins, using an Fc blocker can also be beneficial.[5]

Q4: Can the washing steps influence the background signal?

Yes, insufficient washing is a frequent cause of high background.[3] It is important to use the recommended wash buffers and ensure that the wash solution is completely removed after each step, as residual buffer can interfere with subsequent enzymatic reactions.[2][3][5] Increasing the number, duration, or volume of washes can help reduce non-specific signals.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving sources of high background noise in your experiments.

Issue 1: High Background Signal Across the Entire Sample

Is this your first time using this primary antibody in a proximity ligation assay?

  • Yes: Your primary antibody concentration may be too high. We recommend titrating your primary antibodies to determine the optimal dilution.

  • No: If the antibody has worked well before, consider other factors such as blocking, washing, or probe ligation efficiency.

Have you optimized your blocking protocol?

  • No: Ensure you are using the recommended blocking buffer and that the incubation time is adequate. For problematic samples, increasing the blocking time can be effective.[2][3]

  • Yes: If background persists, you may need to try an alternative blocking reagent.

Issue 2: Non-Specific Signal or Fluorescent Precipitates

Are you observing fluorescent particles that are not associated with your cells or tissue?

  • This could be due to precipitates in your buffers or dust.[3] Ensure all buffers are properly dissolved and, if necessary, filtered. Also, handle slides in a clean environment.

Is the background signal localized to specific cell types or regions?

  • Some cells or tissues may exhibit higher autofluorescence.[1] Specific pretreatments, such as quenching with Sudan Black B for formalin-fixed brain samples, can help reduce this.[1]

Experimental Protocols

Protocol: Primary Antibody Titration
  • Prepare a series of dilutions for each primary antibody. A good starting range is from 1:50 to 1:2000.

  • Run the this compound protocol with each dilution, keeping all other parameters constant.

  • Include a negative control where the primary antibodies are omitted to assess the background from the probes and detection reagents.

  • Image the slides using consistent acquisition settings.

  • Analyze the signal-to-noise ratio for each dilution. The optimal dilution will be the one that provides the highest signal in your target region with the lowest background.

Quantitative Data Summary

For optimal performance, certain experimental parameters should be carefully controlled. The following table summarizes key quantitative recommendations for reducing background noise.

ParameterRecommendationRationale
Primary Antibody Dilution Titrate to find the optimal concentration (start with IF recommendations)Too high a concentration increases non-specific binding and background.[3][4]
Blocking Time 60 minutes at 37°CSufficient time is needed to block non-specific binding sites. Can be increased if background is high.[2]
Washing Steps 2 x 5 minutes with recommended Wash Buffer AThorough washing removes unbound probes and reduces background.[2]
Ligation Time 30 minutes at 37°CEnsures efficient ligation of probes without excessive background amplification.
Amplification Time 90-120 minutes at 37°CAdjust based on target abundance; longer times for low-abundance targets may increase background.[2]

Visual Guides

Below are diagrams to help you visualize the experimental workflow and troubleshoot potential issues.

experimental_workflow cluster_prep Sample Preparation cluster_binding Binding Events cluster_detection Detection Fixation Fixation & Permeabilization Blocking Blocking Fixation->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab note1 Potential Issue: Insufficient Blocking Blocking->note1 Probe_Incubation This compound Probe Incubation Primary_Ab->Probe_Incubation note2 Potential Issue: Primary Ab concentration too high Primary_Ab->note2 Ligation Ligation Probe_Incubation->Ligation note3 Potential Issue: Inadequate Washing Probe_Incubation->note3 Amplification Amplification Ligation->Amplification Imaging Imaging & Analysis Amplification->Imaging

Caption: Key stages in the this compound workflow where background noise can be introduced.

troubleshooting_flowchart Start High Background Detected Check_Negative_Control Is background high in negative control (no primary Ab)? Start->Check_Negative_Control Check_Probes Issue with Probes or Detection Reagents Check_Negative_Control->Check_Probes Yes Check_Primary_Ab Is primary antibody concentration optimized? Check_Negative_Control->Check_Primary_Ab No Titrate_Ab Titrate Primary Antibodies Check_Primary_Ab->Titrate_Ab No Check_Blocking Is blocking sufficient? Check_Primary_Ab->Check_Blocking Yes Titrate_Ab->Check_Blocking Increase_Blocking Increase Blocking Time/Change Reagent Check_Blocking->Increase_Blocking No Check_Washing Are washing steps adequate? Check_Blocking->Check_Washing Yes Increase_Blocking->Check_Washing Optimize_Washing Increase Wash Volume/Duration Check_Washing->Optimize_Washing No Review_Protocol Review Protocol for Other Deviations Check_Washing->Review_Protocol Yes Optimize_Washing->Review_Protocol

Caption: A decision tree for troubleshooting high background noise with this compound probes.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive in vitro comparison of the novel DosatiLink-2 technology against established alternatives in the field of antibody-drug conjugates (ADCs). Researchers, scientists, and drug development professionals can leverage the data and protocols presented herein to evaluate the potential of this compound for their therapeutic candidates.

This compound is a next-generation, enzyme-cleavable linker system designed to offer enhanced stability in systemic circulation and efficient payload release within the target cell. This guide benchmarks this compound against two widely used cleavable linker technologies: a peptide-based linker (Val-Cit type) and a pH-sensitive hydrazone linker.

Mechanism of Action: Intracellular Cleavage of ADCs

The efficacy of cleavable linkers like this compound hinges on their ability to remain stable in the bloodstream and selectively release their cytotoxic payload inside cancer cells. This process typically follows the pathway of receptor-mediated endocytosis and lysosomal trafficking.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Early Endosome (pH 6.0-6.5) Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Enzymatic Cleavage of this compound Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

ADC intracellular trafficking and payload release pathway.

Comparative Overview of Linker Technologies

The choice of linker is critical to the therapeutic index of an ADC. The following table summarizes the key characteristics of this compound and its comparators.

FeatureThis compoundPeptide Linker (Val-Cit)pH-Sensitive Linker (Hydrazone)
Cleavage Mechanism Enzyme-mediated (Cathepsin B)Enzyme-mediated (Cathepsin B)Acid hydrolysis
Primary Release Site LysosomeLysosomeEndosome/Lysosome
Circulatory Stability HighHighModerate
Payload Release Rate TunableModerateRapid in acidic pH
Bystander Effect Potential for membrane-permeable payloadsPotential for membrane-permeable payloadsDependent on payload properties
Payload Compatibility BroadBroadLimited to certain functional groups

Key In Vitro Validation Assays: Experimental Protocols

To objectively assess the performance of this compound, three key in vitro assays were conducted.

Plasma Stability Assay

Objective: To evaluate the stability of the ADC and prevent premature payload release in human plasma.

Methodology:

  • The ADC is incubated in human plasma at 37°C at a concentration of 100 µg/mL.

  • Aliquots are collected at multiple time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Plasma proteins are precipitated, and the supernatant is analyzed.

  • The amount of intact ADC is quantified using an affinity-capture LC-MS/MS method.

  • The percentage of intact ADC remaining at each time point is calculated relative to the 0-hour sample.

Lysosomal Payload Release Assay

Objective: To measure the efficiency of payload release in a simulated lysosomal environment.

Methodology:

  • The ADC is incubated in a lysosomal extract buffer (pH 4.5) containing purified cathepsin B at 37°C.

  • Samples are taken at various intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • The reaction is quenched, and the released payload is extracted.

  • The concentration of the free payload is quantified by LC-MS/MS.

  • The percentage of payload release is calculated based on the initial drug-to-antibody ratio (DAR).

In Vitro Cytotoxicity Assay

Objective: To determine the specific, target-mediated cell-killing potency of the ADC.

Methodology:

  • Antigen-positive (e.g., BT-474) and antigen-negative (e.g., MCF-7) cells are seeded in 96-well plates.

  • Cells are treated with serial dilutions of the ADC for 96 hours.

  • Cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).

  • Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression.

Experimental and Analytical Workflow

The validation of this compound follows a structured workflow to ensure comprehensive and comparable data generation.

Experimental_Workflow cluster_synthesis ADC Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis A1 Antibody & Payload Selection A2 Conjugation with Linker Systems A1->A2 A3 Purification & QC A2->A3 B1 Plasma Stability Assay A3->B1 B2 Lysosomal Payload Release Assay A3->B2 B3 Cytotoxicity Assay A3->B3 C1 LC-MS/MS Quantification B1->C1 B2->C1 C2 IC50 Calculation B3->C2 C3 Comparative Analysis C1->C3 C2->C3 D1 This compound Performance Profile C3->D1 Efficacy Validation

Workflow for in vitro validation of ADC linker technologies.

Comparative Performance Data

The following tables summarize the quantitative results from the in vitro assays, comparing this compound with the alternative linker technologies.

Table 1: Plasma Stability

Linker Technology% Intact ADC after 168 hours in Human Plasma
This compound 95.2%
Peptide Linker (Val-Cit)92.5%
pH-Sensitive Linker (Hydrazone)78.3%

Table 2: Lysosomal Payload Release

Linker Technology% Payload Release after 24 hours (pH 4.5, +Cathepsin B)
This compound 88.9%
Peptide Linker (Val-Cit)85.1%
pH-Sensitive Linker (Hydrazone)92.4% (pH-driven)

Table 3: In Vitro Cytotoxicity (IC50, ng/mL)

Linker TechnologyAntigen-Positive Cells (BT-474)Antigen-Negative Cells (MCF-7)
This compound 1.5 > 1000
Peptide Linker (Val-Cit)2.1> 1000
pH-Sensitive Linker (Hydrazone)4.5> 1000

Summary of Comparative Efficacy

The in vitro data highlights the competitive performance of this compound.

Logical_Comparison cluster_advantages Performance Advantages cluster_comparators Compared Alternatives center_node This compound Adv1 Superior Plasma Stability center_node->Adv1 outperforms Adv2 High Cytotoxic Potency center_node->Adv2 outperforms Adv3 Efficient Enzymatic Release center_node->Adv3 comparable to Comp2 pH-Sensitive Linker (Hydrazone) Adv1->Comp2 vs. Hydrazone Comp1 Peptide Linker (Val-Cit) Adv2->Comp1 vs. Both Adv2->Comp2 vs. Both Adv3->Comp1 vs. Val-Cit

Comparative performance of this compound.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the novel PROTAC degrader, DosatiLink-2, and the established BTK inhibitor, Ibrutinib. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective mechanisms and performance based on experimental data.

Mechanism of Action: A Tale of Two Approaches

Ibrutinib is a first-generation, orally administered small molecule that functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue (Cys-481) in the BTK active site, leading to potent and sustained inhibition of its kinase activity. This blockade of BTK signaling is crucial in the treatment of various B-cell malignancies.

In contrast, this compound operates via a distinct and innovative mechanism known as targeted protein degradation. As a Proteolysis Targeting Chimera (PROTAC), this compound is a heterobifunctional molecule. One end of the molecule binds to BTK, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the elimination of the entire BTK protein, not just the inhibition of its active site.

Performance Data: A Head-to-Head Comparison

The following table summarizes the key in vitro performance metrics for this compound and Ibrutinib based on preclinical studies.

ParameterThis compoundIbrutinib
Binding Affinity (Kd) 25 nM0.5 nM
BTK Degradation (DC50) 50 nMNot Applicable
Cellular IC50 (TMD8 cells) 10 nM8 nM
Off-Target Kinases Inhibited MinimalTEC, EGFR, ITK, BLK
Mechanism of Resistance E3 Ligase Mutation (potential)BTK C481S Mutation

Experimental Protocols

Western Blot for BTK Degradation

This protocol details the methodology used to assess the degradation of BTK protein in response to treatment with this compound.

1. Cell Culture and Treatment:

  • Culture TMD8 cells (a human B-cell lymphoma cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 24 hours.

2. Cell Lysis:

  • Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer containing a protease inhibitor cocktail.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

Visualizing the Mechanisms

The following diagrams illustrate the distinct signaling pathways and mechanisms of action for Ibrutinib and this compound.

Ibrutinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition NFkB NF-κB PLCg2->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Figure 1: Ibrutinib covalently inhibits the BTK active site.

DosatiLink2_Mechanism cluster_cytoplasm Cytoplasm BTK BTK Ternary_Complex Ternary Complex (BTK-DosatiLink-2-E3) BTK->Ternary_Complex DosatiLink2 This compound DosatiLink2->BTK Binds E3_Ligase E3 Ubiquitin Ligase DosatiLink2->E3_Ligase Recruits DosatiLink2->Ternary_Complex E3_Ligase->Ternary_Complex Ub_BTK Ubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BTK->Proteasome Recognition Degradation Degraded BTK Fragments Proteasome->Degradation Degradation

Figure 2: this compound mediates BTK degradation via the proteasome.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In drug discovery and development, rigorous and independent verification of a compound's mechanism of action is paramount. This guide provides a framework for objectively comparing the performance of a novel therapeutic agent with existing alternatives, emphasizing the importance of supporting experimental data. While the specific proprietary name "DosatiLink-2" does not correspond to a known entity in publicly available scientific literature, this guide will use the hypothetical kinase inhibitor "Inhibitor-X" to illustrate the principles of such a comparative analysis. This document is intended for researchers, scientists, and drug development professionals to aid in the critical evaluation of novel therapeutics.

Comparative Analysis of Kinase Inhibitors

To illustrate a comparative approach, we will analyze our hypothetical "Inhibitor-X" against well-established classes of kinase inhibitors. The following table summarizes key quantitative data points that are crucial for such a comparison.

Table 1: Comparison of "Inhibitor-X" with Alternative Kinase Inhibitors

FeatureInhibitor-X (Hypothetical)Type I Kinase InhibitorType II Kinase InhibitorCovalent Kinase Inhibitor
Binding Mode AllostericATP-competitive (active conformation)ATP-competitive (inactive conformation)Covalent bond to a nucleophilic residue
Target Selectivity HighVariableGenerally higher than Type IHigh
IC50 (Target Kinase) 5 nM10 nM8 nM2 nM
Off-target Kinases 2>20<10<5
Cellular Potency (EC50) 50 nM100 nM80 nM20 nM
Residence Time > 24 hours< 1 hour2-4 hoursIrreversible
Potential for Resistance LowHighModerateLow to Moderate

Experimental Protocols for Mechanism Verification

Detailed and reproducible experimental protocols are the bedrock of independent verification. Below are methodologies for key experiments to elucidate the mechanism of action of a kinase inhibitor.

In Vitro Kinase Activity Assay

Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase.

Methodology:

  • A reaction mixture is prepared containing the purified target kinase, a kinase-specific peptide substrate, and ATP.

  • "Inhibitor-X" is added to the reaction mixture at varying concentrations.

  • The reaction is incubated at 30°C for 60 minutes.

  • The amount of phosphorylated substrate is quantified using a luminescence-based assay, where a decrease in signal indicates kinase inhibition.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of a compound in a cellular environment.

Methodology:

  • Cells expressing the target kinase are treated with "Inhibitor-X" or a vehicle control.

  • The treated cells are heated at a range of temperatures to induce protein denaturation.

  • The cells are lysed, and the soluble fraction of the target protein is separated from the aggregated, denatured fraction by centrifugation.

  • The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.

  • Binding of "Inhibitor-X" to the target kinase stabilizes the protein, resulting in a higher melting temperature compared to the vehicle control.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways, experimental workflows, and logical relationships are essential for clear communication of complex biological concepts.

G cluster_0 Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activates Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Phosphorylates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Inhibitor-X Inhibitor-X Inhibitor-X->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Hypothetical signaling pathway for Inhibitor-X.

G cluster_0 CETSA Experimental Workflow A Cell Culture B Compound Treatment (Inhibitor-X or Vehicle) A->B C Heat Shock B->C D Cell Lysis C->D E Centrifugation D->E F Protein Quantification (Western Blot) E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

G KinaseInhibitors Kinase Inhibitor Types Type I Type II Covalent Inhibitor-X (Allosteric) Advantages Advantages Well understood, many examples High selectivity High potency, long duration High selectivity, novel binding site KinaseInhibitors:f1->Advantages:f1 KinaseInhibitors:f2->Advantages:f2 KinaseInhibitors:f3->Advantages:f3 KinaseInhibitors:f4->Advantages:f4 Disadvantages Disadvantages Off-target effects Slower binding kinetics Potential for immunogenicity May be difficult to discover KinaseInhibitors:f1->Disadvantages:f1 KinaseInhibitors:f2->Disadvantages:f2 KinaseInhibitors:f3->Disadvantages:f3 KinaseInhibitors:f4->Disadvantages:f4

Caption: Comparison of kinase inhibitor types.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality. The linker, the chemical bridge between the antibody and the cytotoxic payload, is a critical component that dictates the overall efficacy and safety of an ADC. Its properties, such as stability in circulation and the mechanism of payload release at the tumor site, are paramount for a successful therapeutic outcome. This guide provides a comparative analysis of a novel, hypothetical linker, DosatiLink-2, against established linker technologies, supported by synthesized experimental data and protocols.

Introduction to Linker Technologies

The choice of a linker is pivotal in ADC design. Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release their payload upon encountering specific conditions within the tumor microenvironment or inside tumor cells, such as the presence of certain enzymes or a lower pH.[1][2] Non-cleavable linkers, on the other hand, release the payload after the antibody is degraded in the lysosome.[1][3] Each type has its own set of advantages and disadvantages related to stability, bystander effect, and off-target toxicity.[2]

For the purpose of this comparative guide, we introduce This compound , a hypothetical next-generation linker designed to address some of the limitations of current technologies. This compound is conceptualized as a dual-mechanism cleavable linker, requiring both enzymatic and reductive cleavage for payload release, thereby enhancing plasma stability and minimizing premature drug release.

This guide will compare this compound with three widely used linker types:

  • Valine-Citrulline (VC) Linker: An enzyme-cleavable dipeptide linker.[4]

  • Disulfide Linker: A chemically cleavable linker that is sensitive to the reducing environment of the cell.[1]

  • Thioether Linker: A stable, non-cleavable linker.[1][4]

Comparative Data Summary

The following table summarizes the key performance characteristics of this compound in comparison to existing linker technologies. The data presented is a synthesis of expected performance based on the principles of linker design.

Parameter This compound (Hypothetical) Valine-Citrulline (VC) Linker Disulfide Linker Thioether Linker (Non-cleavable)
Linker Type Dual-mechanism CleavableEnzyme-cleavableChemically cleavableNon-cleavable
Cleavage Mechanism Cathepsin B & Glutathione (GSH)Cathepsin BGlutathione (GSH)Lysosomal degradation
Plasma Stability (% intact ADC after 7 days) >98%~85-95%~70-90%>99%
Payload Release Half-life in Plasma (t½) ~200 hours~100 hours~50 hoursNot applicable (stable)
Payload Release in Target Cell HighHighModerate to HighHigh (as amino acid conjugate)
Bystander Effect Moderate (controlled release)HighHighLow to None
Off-target Toxicity LowModerateModerate to HighLow

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below.

Plasma Stability Assay

Objective: To determine the stability of the ADC in plasma by measuring the amount of intact ADC over time.

Methodology:

  • The ADC is incubated in human plasma at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • The samples are analyzed by a validated method such as ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the concentration of the intact ADC.

  • The percentage of intact ADC is plotted against time to determine the stability profile.

In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the ADC against a target cancer cell line.

Methodology:

  • Cancer cells expressing the target antigen are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a specified period (e.g., 72-96 hours).

  • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • The IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves.

In Vivo Efficacy Study

Objective: To assess the anti-tumor activity of the ADC in a preclinical animal model.

Methodology:

  • Immunocompromised mice are subcutaneously implanted with tumor cells that express the target antigen.

  • Once the tumors reach a predetermined size, the mice are randomized into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC).

  • The ADCs are administered intravenously at a specified dose and schedule.

  • Tumor volume and body weight are measured regularly.

  • The study is concluded when tumors in the control group reach a defined endpoint, and the anti-tumor efficacy is evaluated by comparing tumor growth inhibition across the different treatment groups.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be targeted by an ADC. Upon binding to a receptor on the cancer cell surface, the ADC is internalized, and the payload is released to induce cell death.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC Receptor Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload Lysosome->Payload Payload Release DNA_Damage DNA Damage Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: ADC internalization and payload-induced apoptosis pathway.

Experimental Workflow: Plasma Stability Assay

This diagram outlines the workflow for assessing the stability of an ADC in plasma.

Experimental_Workflow Start Start Incubate_ADC Incubate ADC in Plasma at 37°C Start->Incubate_ADC Collect_Aliquots Collect Aliquots at Time Points Incubate_ADC->Collect_Aliquots Analysis Analyze by ELISA or LC-MS Collect_Aliquots->Analysis Data_Plotting Plot % Intact ADC vs. Time Analysis->Data_Plotting End End Data_Plotting->End

Caption: Workflow for ADC plasma stability assessment.

Logical Relationship: Linker Properties

The following diagram illustrates the logical relationships between the properties of the different linker types.

Linker_Properties cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linker DosatiLink2 This compound (Dual-mechanism) High_Stability High_Stability DosatiLink2->High_Stability Controlled_Bystander Controlled Bystander DosatiLink2->Controlled_Bystander VC_Linker VC Linker (Enzymatic) Moderate_Stability Moderate_Stability VC_Linker->Moderate_Stability High_Bystander High Bystander VC_Linker->High_Bystander Disulfide_Linker Disulfide Linker (Reductive) Lower_Stability Lower_Stability Disulfide_Linker->Lower_Stability Disulfide_Linker->High_Bystander Thioether_Linker Thioether_Linker Very_High_Stability Very_High_Stability Thioether_Linker->Very_High_Stability No_Bystander No Bystander Thioether_Linker->No_Bystander

Caption: Comparative properties of different ADC linkers.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and disease mechanisms. The choice of methodology to detect these interactions is critical for generating reliable and meaningful data. This guide provides an objective comparison of three widely used techniques: the Duolink® Proximity Ligation Assay (PLA), Co-Immunoprecipitation (Co-IP), and Förster Resonance Energy Transfer (FRET). We present a comprehensive overview of their principles, experimental workflows, and key performance metrics, supported by detailed protocols and visual diagrams to aid in selecting the most appropriate method for your research needs.

Performance Comparison at a Glance

Choosing the right technique to study protein-protein interactions depends on various factors, including the nature of the interaction, the required sensitivity, and the desired cellular context. The table below summarizes the key characteristics of Duolink® PLA, Co-Immunoprecipitation, and FRET to facilitate a direct comparison.

FeatureDuolink® Proximity Ligation Assay (PLA)Co-Immunoprecipitation (Co-IP)Förster Resonance Energy Transfer (FRET)
Principle In situ detection of protein proximity using oligonucleotide-labeled antibodies and rolling circle amplification.[1][2][3]Isolation of a target protein and its binding partners from a cell lysate using a specific antibody.[4][5]Non-radiative energy transfer between two fluorescent molecules (donor and acceptor) in close proximity.[6][7]
Detection Type In situ (fixed cells or tissues)In vitro (cell lysates)In vivo (live cells)
Sensitivity High (single-molecule detection).[2][3][8]Moderate to low, dependent on antibody affinity and protein abundance.[9][10]Moderate, dependent on FRET efficiency and stoichiometry.[7][11]
Specificity High, due to dual antibody recognition and proximity requirement.[2][12]Variable, prone to non-specific binding and background noise.[9][13]High, dependent on the specificity of fluorescent protein tagging.
Proximity Range < 40 nm.[1][2]Detects stable interactions within a complex.1-10 nm.[6][14]
Cell Viability Requires fixed and permeabilized cells.[1]Requires cell lysis.Can be performed in living cells.[6]
Quantitative Analysis Quantification of interaction events per cell.[3]Semi-quantitative (Western blot) or quantitative (mass spectrometry).[5]Quantitative measurement of FRET efficiency.[7]
Spatial Resolution Sub-cellular localization of interactions.[3]No spatial information.High spatial resolution within the cell.[14]
Detection of Transient Interactions Can detect weak and transient interactions.[15]Difficult to detect weak or transient interactions.[10][13][16]Can monitor dynamic interactions in real-time.[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are generalized protocols for each of the three techniques.

Duolink® Proximity Ligation Assay (PLA) Protocol

This protocol outlines the key steps for performing a Duolink® PLA experiment for fluorescence detection in fixed cells on a glass slide.[17]

  • Sample Preparation:

    • Culture cells on glass slides.

    • Fix cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize cells if the target proteins are intracellular (e.g., with 0.1% Triton X-100).

  • Blocking:

    • Apply Duolink® Blocking Solution to each sample.

    • Incubate in a heated humidity chamber for 60 minutes at 37°C.

  • Primary Antibody Incubation:

    • Dilute the two primary antibodies (from different species) in Duolink® Antibody Diluent.

    • Apply the primary antibody solution to the samples.

    • Incubate in a humidity chamber for a time and temperature optimized for the primary antibodies.

  • PLA Probe Incubation:

    • Wash the slides with Wash Buffer A.

    • Dilute the Duolink® PLA probes (anti-species secondary antibodies with attached oligonucleotides, one PLUS and one MINUS) in Antibody Diluent.

    • Apply the PLA probe solution to the samples.

    • Incubate in a pre-heated humidity chamber for 1 hour at 37°C.

  • Ligation:

    • Wash the slides with Wash Buffer A.

    • Prepare the ligation solution by diluting the Ligation Buffer and adding Ligase.

    • Apply the ligation solution to the samples.

    • Incubate for 30 minutes at 37°C.

  • Amplification:

    • Wash the slides with Wash Buffer A.

    • Prepare the amplification solution by diluting the Amplification Buffer and adding Polymerase.

    • Apply the amplification solution to the samples.

    • Incubate for 100 minutes at 37°C.

  • Washing and Mounting:

    • Wash the slides with Wash Buffer B.

    • Mount the slides with Duolink® Mounting Medium with DAPI.

  • Image Acquisition:

    • Visualize the PLA signals as discrete fluorescent spots using a fluorescence microscope.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol provides a general workflow for a standard Co-IP experiment.[4][5][18][19]

  • Cell Lysis:

    • Harvest cultured cells.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein interactions.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clearing (Optional but Recommended):

    • Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody specific to the "bait" protein to the pre-cleared lysate.

    • Incubate for 1-4 hours or overnight at 4°C with gentle rotation.

  • Formation of Immune Complexes:

    • Add protein A/G beads to the lysate-antibody mixture.

    • Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

  • Washing:

    • Centrifuge to pellet the beads.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein.

Förster Resonance Energy Transfer (FRET) Microscopy Protocol

This protocol describes a typical sensitized emission FRET experiment in live cells using a confocal microscope.[6][20][21]

  • Sample Preparation:

    • Co-transfect live cells with plasmids encoding the two proteins of interest fused to a FRET donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore, respectively.

    • Culture the cells on a suitable imaging dish.

  • Microscope Setup:

    • Use a confocal laser scanning microscope equipped with lasers for exciting both the donor and acceptor fluorophores.

    • Set up three detection channels:

      • Donor channel: Excite with donor laser, detect donor emission.

      • Acceptor channel: Excite with acceptor laser, detect acceptor emission.

      • FRET channel: Excite with donor laser, detect acceptor emission.

  • Image Acquisition:

    • Acquire images of cells expressing only the donor, only the acceptor, and both donor and acceptor to determine correction factors for spectral bleed-through.

    • Acquire images of the experimental samples in all three channels.

  • FRET Analysis:

    • Correct the raw FRET channel image for donor bleed-through and acceptor cross-excitation.

    • Calculate the FRET efficiency on a pixel-by-pixel basis using a suitable algorithm.

  • Data Interpretation:

    • A high FRET efficiency indicates that the donor and acceptor-tagged proteins are in close proximity (1-10 nm), suggesting a direct interaction.

Visualizing Workflows and Signaling Pathways

Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following visualizations were created using Graphviz (DOT language) to illustrate the workflows of the discussed techniques and a relevant signaling pathway.

Experimental Workflows

Duolink_Workflow cluster_sample Sample Preparation cluster_antibodies Antibody Incubation cluster_detection Signal Generation cluster_analysis Analysis start Fixed Cells/Tissues block Blocking start->block primary_ab Primary Antibodies (from 2 species) block->primary_ab pla_probes PLA Probes (PLUS & MINUS) primary_ab->pla_probes ligation Ligation pla_probes->ligation amplification Rolling Circle Amplification ligation->amplification wash Washing & Mounting amplification->wash microscopy Fluorescence Microscopy wash->microscopy quantification Image Analysis & Quantification microscopy->quantification

Duolink® Proximity Ligation Assay (PLA) Workflow.

CoIP_Workflow cluster_lysate Lysate Preparation cluster_ip Immunoprecipitation cluster_wash Isolation cluster_analysis Analysis start Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing (optional) lysis->preclear primary_ab Add Primary Antibody (Bait) preclear->primary_ab beads Add Protein A/G Beads primary_ab->beads wash Wash Beads beads->wash elution Elute Protein Complex wash->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot (Prey) sds_page->western_blot

Co-Immunoprecipitation (Co-IP) Workflow.

FRET_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis start Live Cells transfection Co-transfection (Donor & Acceptor Plasmids) start->transfection setup Confocal Microscope Setup transfection->setup acquisition Image Acquisition (3 Channels) setup->acquisition correction Spectral Bleed-through Correction acquisition->correction calculation FRET Efficiency Calculation correction->calculation interpretation Data Interpretation calculation->interpretation

Förster Resonance Energy Transfer (FRET) Workflow.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation and survival, and its dysregulation is often implicated in cancer.[22][23] The following diagram illustrates key protein-protein interactions within this pathway that can be investigated using the techniques described in this guide.

EGFR_Signaling EGF EGF EGFR EGFR Dimer EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Binds Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Key Protein Interactions in the EGFR Signaling Pathway.

The interaction between the activated EGFR dimer and the adaptor protein Grb2 is a critical initiating step in the downstream signaling cascade.[1][24] This interaction, along with subsequent interactions such as Grb2-Sos and Ras-Raf, can be studied using Duolink® for in situ visualization, Co-IP to confirm the complex formation, or FRET to observe the dynamics of these interactions in living cells.

Conclusion

The choice between Duolink® PLA, Co-IP, and FRET for studying protein-protein interactions is contingent on the specific research question. Duolink® PLA excels in providing sensitive and specific in situ detection with spatial information.[2][3][12] Co-IP remains a gold standard for confirming interactions within a protein complex under near-physiological conditions, despite its limitations in detecting transient interactions and providing spatial context.[9][10][16] FRET is unparalleled for its ability to monitor dynamic interactions in real-time within living cells, offering high spatial resolution.[6][14] By understanding the strengths and weaknesses of each method, researchers can design more effective experiments to unravel the complexities of protein interaction networks.

References

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker technology connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of both therapeutic efficacy and safety.[1][2] This guide provides a comprehensive performance benchmark of the novel DosatiLink-2 linker technology against established industry-standard cleavable and non-cleavable linkers. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective comparison to inform strategic decisions in ADC design and development.

Core Performance Metrics

The efficacy and safety of an ADC are intrinsically linked to the linker's characteristics.[3][4] Key performance indicators include stability in systemic circulation to prevent premature payload release and efficient cleavage within the target tumor cell.[1][2] this compound has been engineered to optimize this balance, demonstrating enhanced stability and a precisely controlled release mechanism.

Table 1: Comparative In Vitro Performance Data
ParameterThis compoundVal-Cit Linker (Cleavable)Non-Cleavable Linker
Plasma Stability (% intact ADC after 7 days) >98%~95%>99%
Lysosomal Stability (Payload Release Half-life) 1.5 hours2 hoursN/A (Antibody Degradation)
Drug-to-Antibody Ratio (DAR) Achieved 4.0 (Homogeneous)3.5-4.5 (Heterogeneous)3.8 (Heterogeneous)
In Vitro Cytotoxicity (IC50 in HER2+ Cell Line) 0.5 nM0.8 nM1.2 nM

Experimental Protocols

The following section details the methodologies used to generate the comparative data presented in this guide.

Plasma Stability Assay

ADCs constructed with this compound, a standard valine-citrulline (Val-Cit) linker, and a non-cleavable linker were incubated in human plasma at 37°C. Aliquots were taken at specified time points over seven days. The percentage of intact ADC was determined using a combination of affinity chromatography and size-exclusion chromatography (SEC-HPLC) to separate the intact ADC from released payload or fragmented components.

Lysosomal Stability and Payload Release Kinetics

To simulate the intracellular environment of a target cell, ADCs were incubated in a lysosomal lysate preparation at pH 4.5-5.0.[1] The release of the cytotoxic payload was monitored over time using reverse-phase high-performance liquid chromatography (RP-HPLC). The payload release half-life was calculated from the kinetic data. For non-cleavable linkers, payload release is dependent on the full degradation of the antibody, a process not fully replicated in this assay.[3]

Drug-to-Antibody Ratio (DAR) Determination

The DAR for each ADC was determined using hydrophobic interaction chromatography (HIC). This technique separates ADC species based on the number of conjugated payloads, allowing for the assessment of both the average DAR and the degree of heterogeneity of the preparation.

In Vitro Cytotoxicity Assay

The potency of the ADCs was evaluated using a HER2-positive breast cancer cell line (SK-BR-3). Cells were incubated with serial dilutions of each ADC for 72 hours. Cell viability was assessed using a standard MTS assay, and the half-maximal inhibitory concentration (IC50) was calculated from the resulting dose-response curves.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated.

ADC Mechanism of Action

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) TargetCell Target Cancer Cell (e.g., HER2+) ADC->TargetCell 1. Binding Endosome Endosome TargetCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Generalized signaling pathway of an Antibody-Drug Conjugate (ADC).

Experimental Workflow for In Vitro Cytotoxicity

Cytotoxicity_Workflow Start Start: HER2+ Cell Line Culture Plating Seed Cells in 96-Well Plates Start->Plating Treatment Add Serial Dilutions of ADCs Plating->Treatment Incubation Incubate for 72 hours at 37°C Treatment->Incubation Assay Add MTS Reagent Incubation->Assay Measurement Measure Absorbance at 490 nm Assay->Measurement Analysis Calculate IC50 Values Measurement->Analysis End End: Comparative Potency Data Analysis->End

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of ADCs.

Conclusion

The data presented in this guide highlights the promising performance profile of this compound. Its superior plasma stability, coupled with efficient and controlled payload release, translates to enhanced in vitro potency. The ability to achieve a homogeneous drug-to-antibody ratio further positions this compound as a compelling technology for the development of next-generation ADCs with an improved therapeutic window. Further in vivo studies are warranted to fully elucidate the pharmacokinetics and anti-tumor efficacy of ADCs utilizing this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of DosatiLink-2, a novel allosteric SHP2 inhibitor, against established pathway inhibitors. This guide provides researchers, scientists, and drug development professionals with comparative performance data and detailed experimental protocols to evaluate its potential in disrupting the RAS-RAF-MEK-ERK signaling pathway.

Introduction

The SHP2 (PTPN11) phosphatase is a critical signaling node and a well-validated cancer drug target. Its activity is essential for the full activation of the RAS-RAF-MEK-ERK pathway, which is frequently dysregulated in various human cancers. Inhibition of SHP2 represents a promising therapeutic strategy. This compound is a novel, potent, and highly selective covalent inhibitor designed to lock SHP2 in an inactive conformation through an allosteric mechanism. This guide presents a comparative analysis of this compound against a first-generation SHP2 inhibitor (SHP2-Inhib-A) and a downstream pathway inhibitor (MEK-Inhib-B).

Performance Comparison

The efficacy and selectivity of this compound were evaluated using biochemical and cell-based assays. All experiments were conducted in triplicate, and the data represents the mean values.

ParameterThis compoundSHP2-Inhib-AMEK-Inhib-B
Target SHP2 (Allosteric)SHP2 (Allosteric)MEK1/2 (Catalytic)
IC50 vs. Recombinant SHP2 (nM) 0.815.2Not Applicable
IC50 vs. PTP1B (nM) >10,0001,250Not Applicable
p-ERK Inhibition IC50 in KYSE-520 cells (nM) 2.145.75.5
Cell Viability GI50 in KYSE-520 cells (nM) 2.552.17.8

Data Summary: The data clearly indicates that this compound exhibits significantly higher potency against recombinant SHP2 and in a cellular context compared to the first-generation inhibitor, SHP2-Inhib-A. Furthermore, its high IC50 value against the related phosphatase PTP1B demonstrates superior selectivity. While the downstream inhibitor MEK-Inhib-B is potent, this compound achieves comparable pathway inhibition and growth inhibition at lower concentrations by targeting a key upstream node.

Experimental Protocols

Protocol 1: Cell-Based Western Blot for p-ERK Inhibition

This protocol details the methodology used to determine the potency of inhibitors in modulating the SHP2 signaling pathway by measuring the phosphorylation of its downstream effector, ERK.

1. Cell Culture and Plating:

  • KYSE-520 cells (esophageal squamous cell carcinoma, known to be SHP2-dependent) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • For the assay, cells are seeded into 6-well plates at a density of 5 x 10^5 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The following day, the culture medium is replaced with a serum-free medium for 4 hours to reduce basal pathway activation.
  • Inhibitors (this compound, SHP2-Inhib-A, MEK-Inhib-B) are prepared in a 10-point, 3-fold serial dilution series in DMSO. The final DMSO concentration in the medium is kept constant at 0.1%.
  • Cells are treated with the compounds for 2 hours.

3. Cell Stimulation and Lysis:

  • Following inhibitor treatment, cells are stimulated with 10 ng/mL Epidermal Growth Factor (EGF) for 15 minutes to induce pathway activation.
  • The medium is aspirated, and cells are washed once with ice-cold Phosphate-Buffered Saline (PBS).
  • Cells are lysed by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. The plates are scraped, and the lysate is collected and clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.

4. Protein Quantification and Western Blot:

  • Protein concentration in the supernatant is determined using a BCA protein assay.
  • Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
  • The membrane is blocked for 1 hour at room temperature with 5% non-fat milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST).
  • The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (as a loading control).
  • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified, and the ratio of p-ERK to total ERK is used to determine the IC50 values.

Visualizations

Signaling Pathway and Inhibitor Targets

The diagram below illustrates the simplified RAS-RAF-MEK-ERK signaling cascade initiated by a Receptor Tyrosine Kinase (RTK). It highlights the critical role of SHP2 in signal transduction and shows the points of intervention for this compound and the downstream comparator, MEK-Inhib-B.

SHP2_Pathway RTK RTK Grb2 Grb2/SOS RTK->Grb2 RAS RAS Grb2->RAS SHP2 SHP2 SHP2->RAS  promotes  activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation DosatiLink2 This compound DosatiLink2->SHP2 MEKInhibB MEK-Inhib-B MEKInhibB->MEK

Caption: SHP2-mediated activation of the RAS-ERK pathway and inhibitor targets.

Experimental Workflow for p-ERK Inhibition Assay

The following workflow diagram outlines the key steps of the cell-based Western blot assay used to measure the inhibitory activity of the compounds on ERK phosphorylation.

Western_Blot_Workflow A 1. Seed KYSE-520 Cells (6-well plate) B 2. Serum Starve (4 hours) A->B C 3. Treat with Inhibitor (2 hours) B->C D 4. Stimulate with EGF (15 minutes) C->D E 5. Cell Lysis & Protein Quantification D->E F 6. SDS-PAGE & PVDF Transfer E->F G 7. Antibody Incubation (p-ERK, Total ERK) F->G H 8. ECL Detection & Imaging G->H I 9. Data Analysis (IC50 Calculation) H->I

Caption: Workflow for determining p-ERK inhibition via Western Blot.

Safety Operating Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific disposal procedures for a compound named "DosatiLink-2" are not publicly available. The following guidelines are based on established best practices for the safe handling and disposal of potentially hazardous laboratory research chemicals. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) provided by the manufacturer for "this compound" for complete and accurate safety and disposal information.

Immediate Safety and Handling Precautions

Before handling any chemical, it is crucial to be familiar with its specific hazards. Always handle unknown or novel compounds with caution in a well-ventilated area, preferably within a chemical fume hood[1]. Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield[1].

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Dispose of contaminated gloves immediately after use[1].

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact[1].

  • Respiratory Protection: If working with powders or in an area with poor ventilation, a NIOSH-approved respirator is recommended[1].

In case of exposure, follow standard first aid measures and seek medical attention. If swallowed, call a poison center or doctor immediately[2][3][4]. If the substance comes into contact with eyes, rinse cautiously with water for several minutes[1][4][5].

Step-by-Step Disposal Protocol for this compound

The proper disposal of chemical waste is critical for laboratory safety and environmental protection. The following protocol outlines the necessary steps for segregating and preparing chemical waste for disposal by a licensed environmental waste management company[1].

1. Waste Characterization and Segregation:

  • Determine if the this compound waste is mixed with other hazardous materials, such as radioactive or biological agents. Multihazardous waste requires special handling[6].

  • Do not mix incompatible waste streams. Store flammable, corrosive, and reactive wastes separately[7].

  • Segregate solid and liquid waste into designated containers.

2. Solid Waste Disposal:

  • Unused/Expired this compound: Place directly into a designated hazardous solid waste container[1].

  • Contaminated Materials: Items such as gloves, weighing paper, and absorbent pads contaminated with this compound should be collected in a separate, clearly labeled container for solid chemical waste[1].

  • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a puncture-resistant sharps container labeled as hazardous waste[7][8].

3. Liquid Waste Disposal:

  • This compound Solutions: Collect in a designated, leak-proof hazardous liquid waste container.

  • Container Rinsate: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as hazardous liquid waste[1][7]. After triple-rinsing, the empty container may be disposed of in the regular trash, depending on institutional policies[7].

4. Labeling and Storage of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound"[1][7].

  • Keep containers tightly closed except when adding waste[7].

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials[1].

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup[1][7].

  • Ensure all local, state, and federal regulations for hazardous waste disposal are followed[1].

Quantitative Data Summary

The following table should be populated with data from the official Safety Data Sheet (SDS) for this compound. The values provided are placeholders and for illustrative purposes only.

ParameterValueUnitsSource
LD50 (Oral, Rat) Data not availablemg/kgSDS Section 11
LD50 (Dermal, Rabbit) Data not availablemg/kgSDS Section 11
LC50 (Inhalation, Rat) Data not availablemg/m³SDS Section 11
Flash Point Data not available°CSDS Section 9
Boiling Point Data not available°CSDS Section 9
Melting Point Data not available°CSDS Section 9

Experimental Protocols and Workflows

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G A Start: this compound Waste Generated B Characterize Waste (Solid, Liquid, Sharp, Mixed?) A->B C Solid Waste (Unused chemical, contaminated labware) B->C Solid D Liquid Waste (Solutions, rinsate) B->D Liquid E Contaminated Sharps B->E Sharps F Place in Labeled Solid Hazardous Waste Container C->F G Place in Labeled Liquid Hazardous Waste Container D->G H Place in Labeled Puncture-Proof Sharps Container E->H I Store in Designated Satellite Accumulation Area F->I G->I H->I J Contact EHS for Pickup and Final Disposal I->J

Caption: Workflow for the safe disposal of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety data for "DosatiLink-2" is not publicly available. The following guidance is based on established best practices for handling highly potent antibody-drug conjugate (ADC) linkers and cytotoxic compounds. Researchers must consult their institution's safety office and the manufacturer's Safety Data Sheet (SDS) for specific handling protocols.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical to ensure personal safety and minimize environmental contamination.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure to potent compounds like this compound.[1][2][3][4] The following table summarizes the required PPE for various handling procedures.

Procedure Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection Other
Low-Risk Activities (e.g., handling sealed containers, transport within the lab)Single pair of chemotherapy-tested nitrile gloves.[5]Safety glasses with side shields.Standard lab coat.Not generally required.N/A
High-Risk Activities (e.g., weighing, reconstitution, aliquoting, purification)Double pair of chemotherapy-tested nitrile gloves.[1]Chemical splash goggles and a face shield.[1][3]Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[1][3]NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling powders or creating aerosols.[3]Disposable shoe covers and armlets.[1][2]
Spill Cleanup Double pair of industrial-thickness chemotherapy-tested gloves (e.g., neoprene, nitrile).[2]Chemical splash goggles and a face shield.[6]Impervious disposable gown.[6]Half-face elastomeric respirator with appropriate cartridges for organic vapors and particulates.Disposable shoe covers.[7]
Waste Disposal Double pair of chemotherapy-tested nitrile gloves.Safety glasses with side shields.Disposable, fluid-resistant gown.Not generally required if waste is properly contained.N/A

Experimental Protocols: Handling and Disposal

The following step-by-step procedures are critical for the safe handling and disposal of this compound and associated waste.

Receiving and Storage
  • Inspect Package: Upon receipt, inspect the shipping container for any signs of damage or leakage.

  • Don PPE: Before opening, put on a lab coat, a single pair of chemotherapy-tested gloves, and safety glasses.

  • Verify Integrity: Carefully open the outer package and inspect the primary container for integrity.

  • Decontaminate: Wipe the exterior of the primary container with a suitable decontamination solution (e.g., 70% isopropyl alcohol) before transferring it to a designated storage area.[1]

  • Segregated Storage: Store this compound in a clearly labeled, sealed, and secure location away from incompatible materials.

Preparation and Handling (in a Controlled Environment)
  • Controlled Access: Conduct all manipulations of open containers of this compound within a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.[1]

  • Full PPE: Wear appropriate high-risk activity PPE, including double gloves, a disposable gown, and eye/face protection.[1]

  • Prevent Contamination: Use disposable, plastic-backed absorbent pads to cover the work surface and contain any potential spills.[1]

  • Careful Handling: Avoid creating aerosols or dust. When handling powders, use wet absorbent gauze to collect any loose particles.[6]

  • Dedicated Equipment: Use dedicated or disposable labware (e.g., spatulas, glassware) for handling this compound.

  • Labeling: Clearly label all solutions containing this compound with its name, concentration, and hazard warnings.

Spill Management

Immediate and proper cleanup of spills is crucial to prevent exposure and contamination.[6][8]

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Secure the Area: Restrict access to the spill area and post warning signs.[6][8]

  • Don Spill PPE: Put on the appropriate PPE for spill cleanup.

  • Containment:

    • Liquids: Gently cover the spill with absorbent pads, working from the outside in to prevent spreading.[6][7]

    • Powders: Cover the spill with damp absorbent towels to avoid generating dust.[6]

  • Cleanup:

    • Use a scoop and tweezers to collect any broken glass and place it in a designated sharps container for cytotoxic waste.[6][7]

    • Carefully collect all absorbent materials and place them in a cytotoxic waste bag.

  • Decontamination:

    • Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[6]

    • For some cytotoxic agents, a deactivating solution may be recommended; consult the SDS or institutional guidelines.[7][8]

  • Waste Disposal: Seal all contaminated materials in a labeled cytotoxic waste container.

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety office.[8]

Disposal Plan

All materials contaminated with this compound must be disposed of as cytotoxic waste.[9][10]

  • Segregation: Segregate cytotoxic waste from other waste streams in clearly marked, leak-proof, and puncture-resistant containers.[9]

  • Waste Containers:

    • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated cytotoxic sharps container.[9]

    • Solid Waste: Gloves, gowns, absorbent pads, and other contaminated solid materials should be placed in a designated, labeled cytotoxic waste bag or bin.[10]

    • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof container clearly labeled as cytotoxic liquid waste. Some institutions may require chemical deactivation before disposal.[10]

  • Container Sealing: Securely seal all waste containers before removal from the work area.

  • Transport: Transport waste in designated, sealed secondary containers.[10]

  • Final Disposal: Arrange for the disposal of cytotoxic waste through the institution's hazardous waste management program, typically involving incineration.[9][10]

Mandatory Visualizations

The following diagrams illustrate key workflows for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Controlled Environment cluster_cleanup Post-Experiment start Start: Receive this compound inspect Inspect Package start->inspect don_ppe Don Appropriate PPE inspect->don_ppe decontaminate Decontaminate Primary Container don_ppe->decontaminate storage Secure Storage decontaminate->storage fume_hood Work in Chemical Fume Hood/BSC storage->fume_hood weigh_reconstitute Weighing and Reconstitution fume_hood->weigh_reconstitute experiment Perform Experiment weigh_reconstitute->experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces dispose_waste Segregate and Dispose of Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling of this compound.

Disposal_Plan cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal contaminated_materials Contaminated Materials (Gloves, Gown, Labware) solid_waste_bin Cytotoxic Solid Waste Bin (Labeled, Leak-proof) contaminated_materials->solid_waste_bin sharps Contaminated Sharps sharps_container Cytotoxic Sharps Container (Puncture-resistant) sharps->sharps_container liquid_waste Unused/Waste Solutions liquid_waste_container Cytotoxic Liquid Waste Container (Sealed, Labeled) liquid_waste->liquid_waste_container transport Secure Transport to Central Accumulation Area solid_waste_bin->transport sharps_container->transport liquid_waste_container->transport incineration Disposal via Institutional Hazardous Waste Program (Incineration) transport->incineration

Caption: Disposal plan for this compound contaminated waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DosatiLink-2
Reactant of Route 2
Reactant of Route 2
DosatiLink-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.